molecular formula C5H7NO B2687256 2-ethyl-1,3-oxazole CAS No. 54300-19-5

2-ethyl-1,3-oxazole

Cat. No.: B2687256
CAS No.: 54300-19-5
M. Wt: 97.117
InChI Key: SUCDHPJUXCCMDN-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-oxazole, also known as 2-ethyl-4,5-dihydro-1,3-oxazole or 2-ethyl-2-oxazoline, is a versatile heterocyclic compound that serves as a fundamental building block in organic synthesis and polymer science . Its primary research value lies in its role as a monomer for cationic ring-opening polymerization (CROP), leading to the formation of poly(2-ethyl-2-oxazoline) (PEtOx), a member of the poly(2-oxazoline) family . These polymers are investigated as readily water-soluble and biocompatible materials for various biomedical applications, including use as drug carriers . The polymerization can be initiated by alkylating agents like methyl triflate and can be performed as a living polymerization, allowing for precise control over molecular weight and architecture . This enables the creation of well-defined block copolymers with other 2-alkyl-2-oxazolines, which can be engineered to have specific properties such as tunable lower critical solution temperatures (LCST) . Furthermore, the elimination of the propionyl side chain from poly(2-ethyl-2-oxazoline) provides a route to linear polyethyleneimine (L-PEI), a polymer with significant utility in fields like gene delivery . Beyond polymerization, the oxazole core is a privileged structure in medicinal chemistry and materials science, and methodologies such as direct C-H arylation can be employed to further functionalize the molecule, creating more complex derivatives for advanced research . 2-Ethyl-2-oxazoline is a colorless, water-soluble liquid with an amine-like odor . It is stable under alkaline conditions but is susceptible to hydrolysis under acidic conditions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCDHPJUXCCMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-ethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the oxazole family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. Such scaffolds are of significant interest in medicinal chemistry and material sciences due to their diverse biological activities and unique chemical properties.[1] A thorough understanding of the physicochemical properties of substituted oxazoles like this compound is fundamental for predicting their behavior in biological systems, designing synthetic routes, and developing new applications.

This guide provides a summary of the available physicochemical data for this compound, details the standard experimental protocols for their determination, and outlines a general workflow for the characterization of such novel compounds.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available computed and predicted properties for the target molecule. For comparative context, a second table provides the known experimental data for the parent compound, 1,3-oxazole.

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeSource
Molecular Formula C₅H₇NO-[2]
Molecular Weight 97.11 g/mol Calculated[2]
logP 1.2Predicted (XlogP)[2]
Boiling Point Not AvailableExperimental-
Melting Point Not AvailableExperimental-
Density Not AvailableExperimental-
pKa (Conjugate Acid) Not AvailableExperimental-

Table 2: Experimental Physicochemical Properties of 1,3-Oxazole (Parent Compound)

PropertyValueData TypeSource
Boiling Point 69-70 °CExperimental
Density 1.050 g/cm³Experimental[3][4]
pKa (Conjugate Acid) 0.8 ± 0.2Experimental[4]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies used to determine the key physicochemical properties of organic compounds.

Boiling Point Determination

The boiling point is a critical physical constant for the characterization of liquid compounds. A common and effective method is the capillary method.

  • Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this point, the liquid turns into a gas.

  • Methodology (Capillary Method):

    • A small amount of the liquid sample (e.g., this compound) is placed in a small test tube or fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The apparatus, equipped with a thermometer, is heated slowly and uniformly, often using a Thiele tube or a metal heating block.

    • As the temperature rises, air trapped in the capillary tube expands and escapes, seen as bubbles.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is noted.

    • The heat source is then removed, and the liquid is allowed to cool.

    • The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube. This occurs when the external pressure equals the vapor pressure of the compound.

Melting Point Determination

For solid compounds, the melting point is a key indicator of purity.

  • Principle: The melting point is the temperature at which a substance changes state from solid to liquid. Pure crystalline compounds typically have a sharp melting range (0.5-1.0 °C), whereas impurities lower the melting point and broaden the range.

  • Methodology (Capillary Method):

    • A small amount of the finely powdered solid sample is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is attached to a thermometer or placed in a designated slot in an automated melting point apparatus.

    • The sample is heated slowly (e.g., a ramp rate of 1-2 °C per minute).

    • Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.

    • The melting point is reported as the range from T1 to T2.

Density Determination

Density, the mass per unit volume, is another fundamental physical property.

  • Principle: Density is defined as mass divided by volume (ρ = m/V).

  • Methodology (Using a Pycnometer or Volumetric Flask):

    • The mass of a clean, dry, and empty pycnometer or a small volumetric flask (W1) is accurately measured.

    • The container is filled to its calibrated volume with the liquid sample, and its mass is measured again (W2).

    • The mass of the liquid is calculated by subtracting the empty container's mass from the filled container's mass (Mass = W2 - W1).

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer or flask. Temperature must be recorded as density is temperature-dependent.

Solubility Determination

Solubility provides crucial information about a compound's polarity and the types of intermolecular forces it can form.

  • Principle: The "like dissolves like" rule is a guiding principle, where polar solvents dissolve polar solutes and nonpolar solvents dissolve nonpolar solutes. Solubility is typically determined qualitatively.

  • Methodology:

    • A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

    • A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.

    • The tube is shaken vigorously after each addition.

    • The compound is classified as "soluble" if it dissolves completely. If it does not, it is "insoluble."

    • This process is repeated with a range of solvents of varying polarity and pH (e.g., diethyl ether, 5% HCl, 5% NaOH) to build a solubility profile.

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity or basicity of a compound.

  • Principle: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.

  • Methodology (Potentiometric Titration):

    • A precise amount of the compound is dissolved in a suitable solvent (often water or a water-alcohol mixture).

    • A standardized solution of a strong acid or base is added incrementally using a burette.

    • The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

    • The data are plotted as pH versus the volume of titrant added.

    • The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

    • Note on Oxazoles: Oxazoles are weak bases; therefore, the pKa of the conjugate acid (oxazolium ion) is typically determined by titrating the oxazole with a strong acid.[5]

logP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), measures a compound's lipophilicity.

  • Principle: logP is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. A positive logP indicates higher lipophilicity (fat-loving), while a negative value indicates higher hydrophilicity (water-loving).

  • Methodology (Shake-Flask Method):

    • A known amount of the solute is dissolved in a mixture of pre-saturated n-octanol and water.

    • The mixture is shaken vigorously to allow the solute to partition between the two immiscible layers until equilibrium is reached.

    • The layers are separated by centrifugation.

    • The concentration of the solute in each layer is measured accurately, often using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient P is calculated as [concentration in octanol] / [concentration in water], and the logP is the base-10 logarithm of this value.

Workflow for Physicochemical Characterization

The determination of a compound's properties is part of a larger, systematic workflow in chemical research, from initial synthesis to final characterization. This process ensures the identity and purity of the target molecule.

G cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_characterization Characterization & Analysis cluster_final Final Stage synthesis Chemical Synthesis workup Reaction Work-up (e.g., Extraction, Quenching) synthesis->workup isolation Isolation of Crude Product (e.g., Evaporation) workup->isolation purification Purification (e.g., Chromatography, Recrystallization) isolation->purification structure Structural Elucidation (NMR, MS, IR) purification->structure purity Purity Assessment (TLC, HPLC, Melting Point) structure->purity physchem Physicochemical Profiling (Boiling Point, Density, Solubility, pKa, logP) purity->physchem final_product Pure, Characterized Compound physchem->final_product

Caption: General workflow for the synthesis and characterization of a novel organic compound.

Conclusion

While comprehensive experimental data for this compound is not prevalent in current literature, its core physicochemical properties can be estimated through computational methods and contextualized by examining the parent oxazole ring. The established experimental protocols for determining properties such as boiling point, density, solubility, pKa, and logP are robust and essential for the thorough characterization required in drug discovery and material science. The systematic application of these analytical techniques within a structured research workflow is critical for validating the identity, purity, and potential utility of novel chemical entities.

References

Spectroscopic Data Interpretation of 2-Ethyl-1,3-Oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-ethyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document outlines the predicted spectroscopic features based on the known properties of the oxazole ring and related 2-alkyl-substituted analogs, and provides a general experimental framework for its synthesis and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimated based on typical ranges for oxazole derivatives and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.5 - 7.7Singlet-
H-57.0 - 7.2Singlet-
-CH₂- (ethyl)2.7 - 2.9Quartet7.0 - 8.0
-CH₃ (ethyl)1.2 - 1.4Triplet7.0 - 8.0
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-4120 - 125
C-5135 - 140
-CH₂- (ethyl)20 - 25
-CH₃ (ethyl)10 - 15
Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3100 - 3150Medium
C-H (aliphatic)2850 - 3000Medium-Strong
C=N (ring)1580 - 1620Medium-Strong
C=C (ring)1480 - 1520Medium-Strong
C-O-C (ring)1050 - 1150Strong
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zRelative Abundance
[M]⁺97Moderate
[M-CH₃]⁺82Low
[M-C₂H₄]⁺69High
[M-C₂H₅]⁺68Moderate

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. Specific reaction conditions may require optimization.

Synthesis of this compound (General Procedure)

A common method for the synthesis of 2-substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

  • Acylation of α-amino ketone: An α-amino ketone is acylated with propionyl chloride or propionic anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding N-(2-oxoalkyl)propionamide.

  • Cyclodehydration: The resulting α-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr) or as a thin film.

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data of this compound.

Spectroscopic_Interpretation cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis HNMR ¹H NMR Signals Signals HNMR->Signals Chemical Shifts Multiplicity Integration CNMR ¹³C NMR C_Signals C_Signals CNMR->C_Signals Chemical Shifts Structure This compound Structure Signals->Structure Proton Environment C_Signals->Structure Carbon Skeleton IR IR Spectrum Functional_Groups Functional_Groups IR->Functional_Groups Characteristic Absorptions Functional_Groups->Structure Functional Groups MS Mass Spectrum Fragmentation Fragmentation MS->Fragmentation Molecular Ion Fragment Ions Fragmentation->Structure Molecular Formula Connectivity

Caption: Logical workflow for the structural elucidation of this compound using NMR, IR, and MS data.

Detailed Spectroscopic Interpretation

  • ¹H NMR: The two singlets in the aromatic region are characteristic of the H-4 and H-5 protons of the oxazole ring. The downfield singlet is typically assigned to H-4 due to the deshielding effect of the adjacent oxygen atom. The ethyl group will present as a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

  • ¹³C NMR: The chemical shift of C-2 is the most downfield among the ring carbons due to its attachment to two heteroatoms (N and O). C-5 is generally more downfield than C-4. The two aliphatic signals correspond to the ethyl group.

  • IR Spectroscopy: The key absorptions will be the C=N and C=C stretching vibrations of the oxazole ring, which confirm the presence of the heterocyclic core. The C-O-C stretch is also a prominent feature. The C-H stretching vibrations for both the aromatic ring protons and the aliphatic ethyl group will be present in their respective regions.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) at m/z 97 will confirm the molecular weight of the compound. A significant fragmentation pathway for 2-alkyl-oxazoles is the loss of an alkene via a McLafferty-type rearrangement, which for this compound would involve the loss of ethene (C₂H₄) to give a prominent fragment at m/z 69. Other fragments corresponding to the loss of a methyl radical ([M-CH₃]⁺) and an ethyl radical ([M-C₂H₅]⁺) are also expected.

The Unassuming Workhorse: A Technical Guide to 2-Ethyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Properties, and Historical Context of a Versatile Heterocycle

For researchers, scientists, and professionals in drug development, the vast landscape of heterocyclic chemistry offers a trove of molecular scaffolds. Among these, the oxazole ring system stands out for its presence in numerous biologically active compounds and its utility as a synthetic intermediate. This technical guide focuses on a specific, yet representative member of this family: 2-ethyl-1,3-oxazole. While not a blockbuster molecule in its own right, its study provides a valuable window into the broader history, synthesis, and potential applications of 2-alkyl-oxazoles.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of synthetic methods for the oxazole core. The first synthesis of an oxazole derivative, 2-methyl-5-phenyloxazole, was achieved in 1876. However, the parent 1,3-oxazole was not synthesized until 1947.[1][2] The discovery of this compound itself is not marked by a singular, seminal publication. Instead, its existence is a logical extension of the development of robust synthetic methodologies for 2-substituted oxazoles throughout the 20th century.

Key historical milestones in oxazole synthesis that enable the creation of this compound include:

  • The Robinson-Gabriel Synthesis (1909): This foundational method involves the cyclization of α-acylamino ketones.[3][4] For the synthesis of a 2-ethyl derivative, this would entail using a propionylamino ketone.

  • The Cornforth Synthesis: While often associated with a rearrangement, the work of Sir John Cornforth in the 1940s significantly advanced oxazole chemistry, particularly in the context of penicillin-related research.

  • The Van Leusen Oxazole Synthesis (1972): This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, providing a versatile route to various oxazoles.[5]

These methods, developed over several decades, form the bedrock upon which the synthesis of simple 2-alkyl-oxazoles like the 2-ethyl variant is based.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in the literature, likely due to its status as a synthetic intermediate rather than a final product. However, predicted data and information for structurally related compounds provide valuable insights.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound (Predicted)2-Ethyl-4,5-dihydro-1,3-oxazole (Experimental)
Molecular Formula C₅H₇NO[1]C₅H₉NO[6]
Molecular Weight 97.12 g/mol [1]99.13 g/mol [6]
Boiling Point Not available128.4 °C[7]
Melting Point Not available-62 °C[7]
Density Not available0.982 g/mL at 25 °C[7]
XlogP 1.2[1]Not available
CAS Number Not assigned10431-98-8[6]

Data for this compound is predicted from PubChem.[1] Data for 2-Ethyl-4,5-dihydro-1,3-oxazole (an oxazoline) is experimental and provided for comparative context.[6][7]

Spectroscopic data for the parent oxazole ring shows characteristic signals. For this compound, one would expect:

  • ¹H NMR: Signals for the ethyl group (a triplet and a quartet) and two distinct signals for the protons on the oxazole ring.

  • ¹³C NMR: Resonances for the two carbons of the ethyl group and three distinct signals for the carbons of the oxazole ring.

  • IR Spectroscopy: Characteristic peaks for C=N and C-O stretching within the heterocyclic ring.

Key Experimental Protocols for Synthesis

While a specific protocol for the first synthesis of this compound is not documented, its preparation can be reliably achieved through established methods. Below are detailed, generalized protocols for two common synthetic routes.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of a 2-(propionylamino)ketone.

Step 1: Synthesis of the 2-(Propionylamino)ketone Precursor

  • To a solution of an α-aminoketone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (2.2 eq) at 0 °C.

  • Slowly add propionyl chloride (1.1 eq) and allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-(propionylamino)ketone.

Step 2: Cyclodehydration to this compound

  • Dissolve the 2-(propionylamino)ketone (1.0 eq) in a suitable solvent (e.g., toluene or xylene).

  • Add a dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid (catalytic to stoichiometric amounts).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Van Leusen Oxazole Synthesis

This method offers a convergent approach starting from an aldehyde and tosylmethyl isocyanide (TosMIC). To obtain a 2-unsubstituted oxazole which can then be functionalized, one would typically start with formaldehyde. However, for a 2-ethyl derivative, a modification of this approach or a subsequent functionalization step would be necessary. A more direct approach for a 2-substituted oxazole is a modification of the Cornforth synthesis.

Applications in Drug Development and Research

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[8] While specific applications of this compound are not widely documented, 2-alkyl-oxazoles in general serve as important building blocks and are found in compounds with diverse therapeutic activities, including:

  • Anti-inflammatory agents: The oxazole ring can be found in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer agents: Numerous natural products and synthetic compounds containing oxazole rings exhibit potent anticancer activity.[5]

  • Antimicrobial agents: Oxazole derivatives have been investigated for their antibacterial and antifungal properties.

The 2-ethyl substitution can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity and metabolic stability. Therefore, this compound represents a valuable, albeit simple, building block for the synthesis of compound libraries for drug discovery.

Visualizations

Synthetic Workflow: Robinson-Gabriel Synthesis

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product alpha_aminoketone α-Aminoketone acylamino_ketone 2-(Propionylamino)ketone alpha_aminoketone->acylamino_ketone Acylation propionyl_chloride Propionyl Chloride propionyl_chloride->acylamino_ketone oxazole This compound acylamino_ketone->oxazole Cyclodehydration (e.g., H₂SO₄)

Caption: A workflow diagram of the Robinson-Gabriel synthesis for this compound.

Historical Development of Key Oxazole Syntheses

Oxazole_Synthesis_History robinson_gabriel Robinson-Gabriel Synthesis (1909) cornforth Cornforth's Work (1940s) robinson_gabriel->cornforth Further Development van_leusen Van Leusen Synthesis (1972) cornforth->van_leusen New Reagents modern_methods Modern Methods (e.g., Metal-Catalyzed Cross-Coupling) van_leusen->modern_methods Increased Versatility

Caption: A timeline illustrating the development of key synthetic methods for oxazoles.

References

An In-depth Technical Guide to the Stability and Reactivity Profile of 2-Ethyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and reactivity of 2-ethyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. By understanding its fundamental chemical properties, researchers can better predict its behavior in various experimental and physiological conditions, aiding in the design of novel therapeutics and synthetic pathways.

Core Stability Profile

The stability of the oxazole ring is a key determinant of its utility. Generally, oxazoles are considered thermally stable aromatic compounds.[1][2] However, their stability is influenced by pH, oxidative stress, and photochemical conditions.

Thermal Stability

Oxazoles are known to be thermally stable and can often be distilled at high temperatures without decomposition.[1][2] The presence of the electron-donating ethyl group at the 2-position of this compound is expected to contribute to this thermal stability. This property is advantageous for synthetic transformations that require elevated temperatures.

pH Stability

The oxazole ring exhibits susceptibility to both acidic and basic conditions, which can lead to ring cleavage.[1]

  • Acidic Conditions: Oxazoles are weakly basic, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8.[3] In strong acidic media, protonation of the nitrogen atom can occur, rendering the ring susceptible to hydrolytic cleavage.[1] For drug development purposes, this instability in low pH environments, such as simulated gastric fluid, is a critical consideration for oral bioavailability.[4]

  • Basic Conditions: Strong bases can induce deprotonation, most readily at the C2 position, which can be followed by ring opening to form an isonitrile.[3]

Oxidative Stability

The oxazole ring is relatively resistant to some oxidizing agents like hydrogen peroxide.[5] However, stronger oxidizing agents such as potassium permanganate, chromic acid, and ozone can lead to ring cleavage.[5] The ethyl group at the C2 position may also be susceptible to oxidation under certain conditions. A general protocol for the oxidation of 2-alkyl-substituted oxazolines to oxazoles using manganese dioxide has been described, which could potentially be adapted to study the oxidative stability of this compound.[6]

Photochemical Stability

Oxazole rings can undergo photolysis, leading to the formation of oxidation products.[1] Therefore, protection from light may be necessary during storage and handling of this compound to prevent degradation.

Reactivity Profile

The reactivity of the oxazole ring is characterized by a general resistance to electrophilic substitution and a propensity for nucleophilic attack at the C2 position, especially if a leaving group is present. The ethyl group at the C2 position influences the electron density of the ring and thus its reactivity.

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the heteroatoms.[5] When it does occur, it preferentially takes place at the C5 position. The presence of the electron-donating ethyl group at C2 in this compound would be expected to slightly activate the ring towards electrophilic attack compared to the unsubstituted oxazole, although harsh reaction conditions would likely still be required.

Nucleophilic Substitution

Nucleophilic substitution reactions on the oxazole ring are uncommon unless a suitable leaving group is present at the C2 position.[1] In such cases, the C2 position is the most susceptible to nucleophilic attack.[5] Direct nucleophilic attack on the C2-proton of this compound is unlikely; however, metallation at this position can be achieved using a strong base, followed by reaction with an electrophile.

Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles, to form pyridine derivatives after the loss of oxygen.[3][7][8] The ethyl group at the C2 position of this compound is not expected to significantly hinder its participation in such reactions. These reactions are a powerful tool for the synthesis of complex heterocyclic systems.

Ring-Opening Reactions

As mentioned in the stability section, the oxazole ring can be opened under strong acidic or basic conditions.[1] This reactivity can be exploited synthetically to generate acyclic precursors. For instance, base-induced ring opening of 2-substituted oxazoles can lead to the formation of isonitriles.[3]

Quantitative Data Summary

While specific quantitative data for this compound is scarce in the literature, the following table summarizes key parameters for the parent oxazole ring, which provide a baseline for understanding the properties of its 2-ethyl derivative.

ParameterValue (for parent oxazole)Reference
pKa of Conjugate Acid~ 0.8[3]
Acidity of C2-H (pKa)~ 20[1]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to characterize the stability and reactivity of this compound.

Chemical Stability Assay in Different pH Buffers

This protocol is designed to assess the hydrolytic stability of this compound at various pH values.[4][9]

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 4.0

  • Hydrochloric acid solution, pH 2.0

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Water (HPLC grade)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into each of the pH buffers to a final concentration of 10 µM.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the remaining this compound.

  • Calculate the percentage of compound remaining at each time point and determine the degradation rate constant and half-life at each pH.

Determination of pKa by Potentiometric Titration

This method can be used to experimentally determine the pKa of the conjugate acid of this compound.[10][11]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M standard solution

  • Sodium hydroxide (NaOH), 0.1 M standard solution

  • Potassium chloride (KCl)

  • Deionized water

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

Procedure:

  • Prepare a solution of this compound (e.g., 0.01 M) in deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • If the compound is not sufficiently soluble in water, a co-solvent such as methanol or ethanol may be used, and the apparent pKa will be determined.

  • Titrate the solution with the standard 0.1 M HCl solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of HCl added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

  • For basic compounds, a titration with standard NaOH solution would be performed on the protonated form of the molecule.

Analysis of Degradation Products by GC-MS

This protocol outlines a general approach for identifying potential degradation products of this compound after forced degradation.[2][12][13]

Materials:

  • Degraded samples of this compound (from stability studies)

  • Ethyl acetate or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Extract the degraded sample solution with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Dissolve the residue in a small volume of a suitable solvent for GC-MS analysis.

  • Inject the sample into the GC-MS system.

  • Separate the components on an appropriate GC column.

  • Identify the degradation products by comparing their mass spectra with spectral libraries and the mass spectrum of the parent compound.

Visualizations

The following diagrams illustrate key concepts related to the reactivity of this compound.

G cluster_stability Stability Profile This compound This compound Stable Stable This compound->Stable High Temp Ring Cleavage Ring Cleavage This compound->Ring Cleavage H+ Ring Opening Ring Opening This compound->Ring Opening OH- Degradation Degradation This compound->Degradation [O] Thermal Stress Thermal Stress Acidic pH Acidic pH Basic pH Basic pH Strong Oxidants Strong Oxidants

Caption: Factors influencing the stability of this compound.

G cluster_reactivity Reactivity Pathways This compound This compound Substitution at C2\n(with leaving group) Substitution at C2 (with leaving group) This compound->Substitution at C2\n(with leaving group) Nu- Pyridine Derivative Pyridine Derivative This compound->Pyridine Derivative [4+2] Cycloaddition Electrophile (E+) Electrophile (E+) Electrophile (E+)->this compound Difficult (attacks C5) Nucleophile (Nu-) Nucleophile (Nu-) Dienophile Dienophile Dienophile->Pyridine Derivative Strong Base Strong Base Strong Base->this compound Deprotonation at C2

Caption: Key reactivity pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Assessment Prepare Sample Prepare Sample Incubate Incubate Prepare Sample->Incubate pH Buffers, 37°C Quench Reaction Quench Reaction Incubate->Quench Reaction Time Points Analyze Analyze Quench Reaction->Analyze HPLC or LC-MS/MS Determine Degradation Rate Determine Degradation Rate Analyze->Determine Degradation Rate

Caption: A typical experimental workflow for assessing the chemical stability.

References

understanding the aromaticity of the 1,3-oxazole ring

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Aromaticity of the 1,3-Oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active agents.[1][2] Its biological significance is intrinsically linked to its unique electronic properties, particularly its moderate aromaticity. This guide provides a comprehensive technical analysis of the 1,3-oxazole ring's aromatic character, detailing its electronic structure, quantitative aromaticity indices, the experimental protocols used for its characterization, and the implications of its electronic nature on its chemical reactivity. This document is intended to serve as a detailed resource for professionals engaged in research and development involving this versatile heterocycle.

Electronic Structure and the Nature of Aromaticity

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts enhanced stability. According to Hückel's rule, a molecule is aromatic if it possesses a continuous, cyclic array of p-orbitals and contains 4n+2 π-electrons.

The 1,3-oxazole ring is a five-membered heterocycle that formally satisfies Hückel's rule for aromaticity (with n=1, for a total of 6 π-electrons).[3] All atoms in the ring are sp² hybridized and planar.[4] The π-system is composed of contributions from each of the five ring atoms:

  • Oxygen (O1): The oxygen atom is analogous to that in furan. It contributes two electrons to the π-system from one of its lone pairs residing in a p-orbital perpendicular to the ring plane. Its other lone pair lies in an sp² hybrid orbital within the plane of the ring.

  • Nitrogen (N3): The nitrogen atom is pyridine-like.[1] It contributes one electron to the π-system from its p-orbital. Its lone pair occupies an sp² hybrid orbital in the ring plane and does not participate in the aromatic sextet.[5]

  • Carbon Atoms (C2, C4, C5): Each of the three carbon atoms contributes one electron to the π-system via its p-orbital.

The delocalization of these six π-electrons across the ring gives 1,3-oxazole its aromatic character. However, the high electronegativity of the oxygen atom results in an uneven distribution of electron density and less effective delocalization compared to its heterocyclic analogs like imidazole or thiazole.[5][6] This imparts a lower degree of aromaticity, which is reflected in its chemical reactivity, including its notable propensity to act as a diene in Diels-Alder reactions.[3][7][8][9]

Visualization of Electronic Contributions

The electronic structure and delocalization within the 1,3-oxazole ring can be visualized through its resonance contributors and the overlap of its p-orbitals.

G cluster_resonance Resonance Structures of 1,3-Oxazole s1 O(1)─C(5)=C(4)─N(3)=C(2) s2 O(1)⁺=C(5)⁻─C(4)=N(3)─C(2) s1->s2 s3 O(1)─C(5)=C(4)⁻─N(3)⁺=C(2) s2->s3 s4 O(1)⁺=C(5)=C(4)─N(3)⁻─C(2) s3->s4 G start Initial Molecular Structure opt Geometry Optimization (DFT, e.g., B3LYP/6-311G) start->opt freq Frequency Calculation opt->freq check Confirm Minimum (No Imaginary Frequencies) freq->check check->opt No nmr GIAO-NMR Calculation (Place Dummy Atom at Ring Center) check->nmr Yes nics Extract Isotropic Shielding Value at Dummy Atom nmr->nics result NICS Value (Aromaticity Assessment) nics->result

References

The Therapeutic Potential of Substituted Oxazoles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a diverse array of substituted oxazole derivatives with significant potential in treating a range of human diseases. This technical guide provides an in-depth overview of the prominent biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity of Substituted Oxazoles

Substituted oxazoles have demonstrated potent anticancer activity through various mechanisms of action, targeting key cellular processes involved in tumor growth and proliferation.[1][2][3] Many derivatives have shown efficacy against a broad spectrum of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[1][4][5][6]

Mechanisms of Anticancer Action

The anticancer effects of substituted oxazoles are attributed to their ability to interact with several crucial molecular targets:

  • Tubulin Polymerization Inhibition: A significant number of oxazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[1][5] They bind to the colchicine binding site of tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[7]

  • DNA Topoisomerase Inhibition: Certain oxazole-containing compounds have been shown to inhibit DNA topoisomerases I and II.[8] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to DNA damage and cell death.[8]

  • Protein Kinase Inhibition: Oxazole derivatives have been identified as inhibitors of various protein kinases that are critical for cancer cell signaling, growth, and division.[9][10]

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cancer cell survival and proliferation. Some oxazole derivatives have been shown to inhibit STAT3 signaling.[1][10]

  • G-Quadruplex Stabilization: G-quadruplexes are secondary structures found in guanine-rich regions of DNA, such as telomeres. Stabilization of these structures by small molecules, including certain oxazoles, can inhibit telomerase activity and induce apoptosis in cancer cells.[1][10][11][12]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected substituted oxazole derivatives against various human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1,3-Oxazole DerivativeHep-260.2[1]
Oxazole linked pyrazole chalconesSiHa, A549, MCF-7, Colo-2050.01 - 11.6[2]
Oxazole incorporated naphthyridinePC3, A549, MCF-7, DU-1450.10 - 0.18[6]
1,3-Oxazol-4-ylphosphonium saltsVarious0.3 - 1.1 (GI50)[13]
4-Arylsulfonyl-1,3-oxazoles59 cancer cell linesEvaluated at 10 µM[14]
Oxazolo[5,4-d]pyrimidinesHT2958.44 - 224.32 (CC50)[15]
1,3-Oxazole-5-sulfonamide derivativesVarious0.2 - 0.6 (GI50)[16]

Antimicrobial Activity of Substituted Oxazoles

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted oxazoles have demonstrated promising activity against a range of bacterial and fungal strains.[17][18][19][20][21]

Spectrum of Antimicrobial Action

Oxazole derivatives have been reported to be effective against:

  • Gram-Positive Bacteria: Including strains of Staphylococcus aureus and Bacillus subtilis.[17]

  • Gram-Negative Bacteria: Such as Escherichia coli and Klebsiella pneumoniae.[17]

  • Fungal Pathogens: Including species of Candida and Aspergillus.[17]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected substituted oxazole derivatives against various microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Multi-substituted oxazolesS. aureus, E. coli, B. subtilis, K. pneumoniaInhibition zone (MIC) provided[17]
Isoxazole clubbed 1,3,4-oxadiazoleA. niger, A. clavatus, C. albicansNot specified, less active than standard[22]
Carbazoles linked with 1,3,4-oxadiazoleC. albicans0.625[19]
Oxime ether derivatives with azole scaffoldT. mentagrophytes, A. quadrifidum, E. coli, B. subtilis0.491 - 1.56[23]
1,3,4-oxadiazole derivativesVarious0.625 - 10[19]

Anti-inflammatory Activity of Substituted Oxazoles

Inflammation is a key pathological feature of numerous chronic diseases. Substituted oxazoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][22][24][25][26]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many oxazole derivatives is the inhibition of COX-2.[26] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[26]

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds. The percentage inhibition of edema is a measure of the compound's efficacy.

Compound/Derivative ClassAnimal ModelDose% Inhibition of EdemaReference
Ethanolic extract of Ficus virens barkSwiss albino mice200 & 400 mg/kgNot specified, significant reduction[27]
Benzenesulfonamide derivativesWistar rats200 mg/kgNot specified, significant reduction[28]

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway Inhibition by an Oxazole Derivative

STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Oxazole Substituted Oxazole Oxazole->STAT3_dimer Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by a substituted oxazole.

Experimental Workflow for In Vitro Anticancer Screening (MTT Assay)

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Substituted Oxazole (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure Absorbance at ~570 nm add_solubilizer->measure_abs calculate_ic50 Calculate IC50 Value measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of oxazoles using the MTT assay.

Detailed Experimental Protocols

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3][29]

  • Reagents and Materials:

    • Purified tubulin (e.g., from porcine brain)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Test compound (substituted oxazole) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., colchicine)

    • Negative control (solvent vehicle)

    • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing polymerization buffer and GTP.

    • Add the test compound, positive control, or negative control to respective wells of a 96-well plate.

    • Chill the tubulin solution on ice to prevent premature polymerization.

    • Initiate the reaction by adding the chilled tubulin solution to each well.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., for 30-60 minutes). The absorbance increases as tubulin polymerizes.

    • The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the negative control.

    • IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common procedure.[21][30][31][32][33]

  • Reagents and Materials:

    • Microbial culture (bacterial or fungal strain)

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compound (substituted oxazole)

    • Standard antimicrobial agent (positive control)

    • Solvent for the test compound (e.g., DMSO)

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the test compound in the growth medium in the wells of the microtiter plate.

    • Prepare a standardized inoculum of the microorganism from a fresh culture.

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.[9][27][28][34][35]

  • Animals and Materials:

    • Rodents (e.g., Wistar rats or Swiss albino mice)

    • Test compound (substituted oxazole)

    • Standard anti-inflammatory drug (e.g., indomethacin)

    • Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

    • 1% carrageenan suspension in saline

    • Plethysmometer for measuring paw volume.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial paw volume of the right hind paw of each animal.

    • Administer the test compound, standard drug, or vehicle to different groups of animals (e.g., orally or intraperitoneally).

    • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[34]

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment paw volume.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

This guide provides a comprehensive overview of the significant biological activities of substituted oxazoles, supported by quantitative data and detailed experimental protocols. The versatility of the oxazole scaffold continues to make it an attractive target for the design and development of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.

References

The Core Chemistry of 2-Alkyl-Substituted Oxazoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, reactivity, and applications of 2-alkyl-substituted oxazoles, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of key synthetic methodologies, reaction pathways, and their relevance in medicinal chemistry, complete with experimental protocols and quantitative data.

The oxazole ring is a prominent scaffold in a vast array of biologically active compounds and natural products. The presence of an alkyl group at the 2-position significantly influences the molecule's physicochemical properties and biological activity, making this class of compounds a subject of intense research in the quest for novel therapeutic agents. This guide delves into the core chemistry of 2-alkyl-substituted oxazoles, offering a practical resource for their synthesis and application.

Synthesis of 2-Alkyl-Substituted Oxazoles

Several synthetic routes have been established for the preparation of 2-alkyl-substituted oxazoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring. Key methodologies include the Robinson-Gabriel synthesis, the Van Leusen synthesis, and the oxidation of 2-alkyl-2-oxazolines.

Robinson-Gabriel Synthesis

A classic and versatile method, the Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones.[1][2][3] This reaction is typically carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride.

Table 1: Robinson-Gabriel Synthesis of 2-Alkyl-Substituted Oxazoles

2-Acylamino Ketone PrecursorDehydrating AgentProductYield (%)Reference
N-(1-Oxo-1-phenylpropan-2-yl)acetamideH₂SO₄2-Methyl-5-phenyloxazoleNot specified[3]
N-(1-Oxo-1,3-diphenylpropan-2-yl)acetamidePOCl₃2-Methyl-4,5-diphenyloxazoleNot specified[3]

Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis [3]

  • The 2-acylamino ketone is dissolved in a suitable solvent (e.g., dioxane).

  • A dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride) is added cautiously.

  • The reaction mixture is heated to reflux for a specified period.

  • After cooling, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide solution).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a powerful route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6][7] While this method primarily yields 5-substituted oxazoles, modifications can allow for the introduction of a 2-alkyl substituent.

Table 2: Van Leusen Synthesis of Oxazoles

AldehydeTosMIC DerivativeProductYield (%)Reference
BenzaldehydeTosMIC5-PhenyloxazoleHigh[4]
4-ChlorobenzaldehydeTosMIC5-(4-Chlorophenyl)oxazoleHigh[4]

Experimental Protocol: General Procedure for Van Leusen Oxazole Synthesis [6][7]

  • To a solution of the aldehyde and TosMIC in a suitable solvent (e.g., methanol or dimethoxyethane), a base (e.g., potassium carbonate) is added.

  • The reaction mixture is stirred at room temperature or heated for a specific duration.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography.

Oxidation of 2-Alkyl-2-Oxazolines

A common and efficient method for preparing 2-alkyl-oxazoles involves the oxidation of the corresponding 2-alkyl-2-oxazolines. Various oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a frequently used reagent.

Experimental Protocol: Oxidation of 2-Alkyl-2-oxazolines with MnO₂

  • The 2-alkyl-2-oxazoline is dissolved in an inert solvent such as dichloromethane or toluene.

  • An excess of activated manganese dioxide is added to the solution.

  • The mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

  • The filtrate is concentrated under reduced pressure to afford the crude 2-alkyl-oxazole.

  • Purification is achieved by distillation or column chromatography.

Reactivity of 2-Alkyl-Substituted Oxazoles

The reactivity of the oxazole ring is influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms. The 2-alkyl group can also modulate the reactivity at different positions of the ring.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the elaboration of the oxazole core, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation and alkylation reactions have been successfully applied to 2-alkyl-substituted oxazoles, typically occurring at the C5-position.[2][8][9][10]

Table 3: C-H Functionalization of 2-Alkyl-Oxazoles

Oxazole SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
2-MethyloxazoleBromobenzenePd(OAc)₂, PPh₃, Cs₂CO₃2-Methyl-5-phenyloxazoleNot specified[9]
2-MethyloxazoleIodomethanePd(OAc)₂, PPh₃, Cs₂CO₃2,5-DimethyloxazoleNot specified[9]

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation [2]

  • The oxazole, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), and a base (e.g., Cs₂CO₃) are combined in a reaction vessel.

  • A suitable solvent (e.g., DMF or dioxane) is added, and the vessel is sealed.

  • The reaction mixture is heated at a specified temperature for a set period.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The product is purified by column chromatography.

Cycloaddition Reactions

The oxazole ring can participate as a diene in Diels-Alder reactions, particularly when activated by electron-withdrawing groups or through protonation or alkylation of the nitrogen atom. These reactions provide a route to substituted pyridines and other heterocyclic systems.[1][11]

Experimental Protocol: General Procedure for Diels-Alder Reaction [1][11]

  • The 2-alkyl-oxazole and the dienophile (e.g., maleic anhydride) are dissolved in a high-boiling solvent (e.g., xylene).

  • The reaction mixture is heated to reflux for several hours.

  • The solvent is removed under reduced pressure.

  • The resulting adduct is purified by recrystallization or column chromatography.

Applications in Drug Discovery

2-Alkyl-substituted oxazoles are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. They have been identified as inhibitors of various enzymes and have shown potential in the development of new therapeutic agents.[12]

2-Alkyl-Oxazoles as PI4KIIIβ Inhibitors

One notable application is their role as inhibitors of phosphatidylinositol-4-kinase IIIβ (PI4KIIIβ), an enzyme essential for the replication of several RNA viruses, including the Hepatitis C virus (HCV).[12] Inhibition of this kinase disrupts the formation of the viral replication complex.

PI4KIIIbeta_Inhibition HCV Replication HCV Replication PI4KIIIbeta PI4KIIIbeta HCV Replication->PI4KIIIbeta requires Disrupted Replication Complex Disrupted Replication Complex HCV Replication->Disrupted Replication Complex PI4KIIIbeta->Disrupted Replication Complex 2-Alkyl-Oxazole Inhibitor 2-Alkyl-Oxazole Inhibitor 2-Alkyl-Oxazole Inhibitor->PI4KIIIbeta inhibits

Caption: Inhibition of PI4KIIIβ by 2-Alkyl-Oxazoles Disrupts HCV Replication.

Drug Discovery Workflow for 2-Alkyl-Oxazole Based Inhibitors

The discovery of novel 2-alkyl-oxazole-based drugs typically follows a structured workflow, from initial library synthesis to preclinical evaluation.

DrugDiscoveryWorkflow cluster_0 Library Synthesis & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development cluster_3 Clinical Trials Library_Synthesis Combinatorial Synthesis of 2-Alkyl-Oxazole Library HTS High-Throughput Screening (e.g., PI4KIIIβ activity assay) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization ADME_Tox ADME/Tox Profiling ADME_Tox->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology IND_Enabling IND-Enabling Studies Safety_Pharmacology->IND_Enabling Clinical_Trials Phase I, II, III IND_Enabling->Clinical_Trials

Caption: A typical drug discovery workflow for 2-alkyl-oxazole inhibitors.

Conclusion

2-Alkyl-substituted oxazoles represent a versatile and valuable class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of diverse libraries of these compounds. Further exploration of their reactivity, particularly through modern techniques like C-H functionalization, will undoubtedly lead to the discovery of novel structures with enhanced biological activities. The continued investigation of their roles in biological pathways, such as the inhibition of PI4KIIIβ, holds promise for the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 2-Ethyl-1,3-oxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-ethyl-1,3-oxazole derivatives in palladium-catalyzed cross-coupling reactions. The oxazole motif is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it through robust cross-coupling methodologies is of significant interest in the development of novel therapeutic agents.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This document focuses on the application of four major classes of these reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—to substrates based on the this compound core. By leveraging these methods, researchers can readily introduce a variety of substituents at different positions on the oxazole ring, enabling extensive structure-activity relationship (SAR) studies and the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling of Halo-Oxazoles

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide or triflate. For 2-ethyloxazole derivatives, this typically involves the reaction of a halo-substituted 2-ethyloxazole with an aryl or heteroaryl boronic acid.

General Reaction Scheme

Suzuki_Miyaura Suzuki-Miyaura Coupling of a 2-Ethyl-5-halooxazole cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 2-Ethyl-5-halooxazole 2-Ethyl-5-halooxazole (X = Br, I) Coupled_Product 2-Ethyl-5-aryloxazole 2-Ethyl-5-halooxazole->Coupled_Product Arylboronic_acid Arylboronic Acid (Ar-B(OH)₂) Arylboronic_acid->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupled_Product + Base Base (e.g., K₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Coupled_Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling
EntryOxazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
12-Ethyl-5-bromooxazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1285Fictional Example
22-Ethyl-4-iodooxazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane892Fictional Example
32-Ethyl-5-bromooxazole3-Pyridinylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene1678Fictional Example
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 2-Ethyl-5-phenyloxazole:

  • To a microwave vial, add 2-ethyl-5-bromooxazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Seal the vial and heat to 100 °C with stirring for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-ethyl-5-phenyloxazole.

Heck Reaction of Alkenyl-Oxazoles

The Heck reaction couples an unsaturated halide or triflate with an alkene. In the context of 2-ethyloxazoles, this can be used to either introduce an alkenyl group onto a halo-oxazole or to couple a vinyloxazole with an aryl halide.

General Reaction Scheme

Heck_Reaction Heck Reaction of a 2-Ethyl-5-vinyloxazole cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 2-Ethyl-5-vinyloxazole 2-Ethyl-5-vinyloxazole Coupled_Product 2-Ethyl-5-styryloxazole 2-Ethyl-5-vinyloxazole->Coupled_Product Aryl_halide Aryl Halide (Ar-X, X = Br, I) Aryl_halide->Coupled_Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Coupled_Product + Ligand Ligand (e.g., PPh₃) Ligand->Coupled_Product Base Base (e.g., Et₃N) Base->Coupled_Product Solvent Solvent (e.g., DMF) Solvent->Coupled_Product Sonogashira_Coupling Sonogashira Coupling of a 2-Ethyl-5-halooxazole cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 2-Ethyl-5-halooxazole 2-Ethyl-5-halooxazole (X = I) Coupled_Product 2-Ethyl-5-alkynyloxazole 2-Ethyl-5-halooxazole->Coupled_Product Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Coupled_Product + Cu_Cocatalyst Cu Cocatalyst (e.g., CuI) Cu_Cocatalyst->Coupled_Product Base Base (e.g., Et₃N) Base->Coupled_Product Solvent Solvent (e.g., THF) Solvent->Coupled_Product Buchwald_Hartwig Buchwald-Hartwig Amination of a 2-Amino-4-ethyloxazole cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 2-Amino-4-ethyloxazole 2-Amino-4-ethyloxazole Coupled_Product 2-(Arylamino)-4-ethyloxazole 2-Amino-4-ethyloxazole->Coupled_Product Aryl_halide Aryl Halide (Ar-X, X = Br, I) Aryl_halide->Coupled_Product Pd_Precatalyst Pd Precatalyst (e.g., XPhos Pd G2) Pd_Precatalyst->Coupled_Product + Base Base (e.g., t-BuONa) Base->Coupled_Product Solvent Solvent (e.g., Toluene) Solvent->Coupled_Product Catalytic_Cycle Generalized Palladium(0/II) Catalytic Cycle Pd(0)L2 Pd(0)L₂ Intermediate_I R¹-Pd(II)L₂-X Pd(0)L2->Intermediate_I Oxidative Addition Oxidative_Addition Oxidative Addition (R¹-X) Intermediate_II R¹-Pd(II)L₂-R² Intermediate_I->Intermediate_II Transmetalation/ Migratory Insertion Transmetalation_Insertion Transmetalation (R²-M) or Migratory Insertion (Alkene) Intermediate_II->Pd(0)L2 Reductive Elimination Product R¹-R² Intermediate_II->Product Reductive_Elimination Reductive Elimination

Application of 2-Ethyl-1,3-Oxazole in Medicinal Chemistry: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This five-membered aromatic ring containing an oxygen and a nitrogen atom serves as a versatile pharmacophore, contributing to the favorable pharmacokinetic and pharmacodynamic properties of numerous therapeutic agents.[3] While the broader class of oxazole derivatives has been extensively studied for its potential in treating various diseases, including cancer, microbial infections, and inflammatory conditions, this document focuses on the specific applications of the 2-ethyl-1,3-oxazole moiety.[3][4][5]

The ethyl group at the 2-position of the oxazole ring can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. This seemingly simple substitution can lead to significant modulation of a compound's activity and selectivity. This application note will provide an overview of the synthesis, potential therapeutic applications, and experimental protocols relevant to the investigation of this compound derivatives in a drug discovery context.

Therapeutic Potential and Mechanism of Action

While specific data for this compound is limited in publicly available research, the broader class of 2-substituted oxazoles has demonstrated significant therapeutic potential across various disease areas. The biological activity is often dictated by the nature and position of other substituents on the oxazole ring.

Anticancer Activity: Oxazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like STAT3 and tubulin, leading to apoptosis in cancer cells.[3][6] They have also been found to target DNA topoisomerase, protein kinases, and other enzymes involved in cancer cell proliferation.[3] The introduction of an ethyl group at the C2 position could potentially enhance binding to hydrophobic pockets within these targets.

Synthesis of this compound Derivatives

Several synthetic routes can be employed to construct the this compound core. The choice of method often depends on the desired substitution pattern on the rest of the ring and the availability of starting materials. A common and versatile approach is the Robinson-Gabriel synthesis and its variations.[9]

General Workflow for the Synthesis of this compound Derivatives:

start Propionamide or Propionyl Halide intermediate1 N-(2-Oxoalkyl)propionamide start->intermediate1 Acylation reagent1 α-Haloketone reagent1->intermediate1 cyclization Cyclodehydration (e.g., H2SO4, P2O5) intermediate1->cyclization product This compound Derivative cyclization->product

Figure 1: General workflow for the synthesis of this compound derivatives via the Robinson-Gabriel methodology.

Experimental Protocols

Below are representative protocols for the synthesis and biological evaluation of this compound derivatives. These are generalized procedures and may require optimization for specific target molecules.

Protocol 1: Synthesis of a 2-Ethyl-4-Phenyl-1,3-Oxazole Derivative

This protocol describes a modified Robinson-Gabriel synthesis.

Materials:

  • Propionamide

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Acylation: In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) in a suitable solvent like toluene. Add propionamide (1.2 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Cyclodehydration: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the cooled reaction mixture while stirring in an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-ethyl-4-phenyl-1,3-oxazole.

Protocol 2: In Vitro Anticancer Activity Screening - MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effects of a synthesized this compound derivative on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound compound in DMSO. Make serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Anticancer Screening:

start Cancer Cell Line seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Derivative (various conc.) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & IC50 read->analyze result Quantitative Cytotoxicity Data analyze->result

Figure 2: Workflow for determining the in vitro anticancer activity of a this compound derivative using the MTT assay.

Quantitative Data Summary

Table 1: Representative Biological Activity Data for this compound Derivatives

Compound IDR1R2Anticancer Activity (IC50, µM) vs. MCF-7Antibacterial Activity (MIC, µg/mL) vs. S. aureus
EX-01 HPhenylData not availableData not available
EX-02 H4-ChlorophenylData not availableData not available
EX-03 MethylPhenylData not availableData not available
Doxorubicin --0.5-
Ciprofloxacin ---1.0

Note: This table is a template. Actual data needs to be generated through experimentation.

Conclusion

The this compound scaffold represents an intriguing, yet underexplored, area within medicinal chemistry. Based on the well-established and diverse biological activities of the broader oxazole class, derivatives bearing a 2-ethyl group hold significant promise for the development of novel therapeutic agents. The synthetic protocols and biological assays outlined in this document provide a foundational framework for researchers to synthesize and evaluate these compounds, paving the way for new discoveries in drug development. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this specific class of molecules.

References

Application Notes and Protocols: 2-Ethyl-1,3-oxazole as a Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethyl-1,3-oxazole as a strategic building block in the synthesis of complex natural products. The inherent reactivity of the oxazole ring, coupled with the specific ethyl substitution at the C2 position, offers unique advantages in the construction of intricate molecular architectures found in biologically active compounds.

Introduction to this compound in Synthesis

The 1,3-oxazole motif is a common feature in a diverse array of natural products, many of which exhibit significant biological activities, including cytotoxic, antiviral, and antifungal properties. The strategic incorporation of a this compound unit can serve several purposes in a synthetic campaign. The ethyl group can be a part of the final target's carbon skeleton or a precursor for further functionalization. The oxazole ring itself can participate in various transformations, including metallation and cycloaddition reactions, making it a versatile scaffold for molecular elaboration.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for oxazole formation. Two common and effective strategies are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.

Protocol 1: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a straightforward route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] To synthesize this compound, a variation of this reaction would be required, typically involving a different set of starting materials as the standard Van Leusen yields a 5-substituted oxazole. A more direct approach for a 2-substituted oxazole would involve the reaction of an appropriate precursor with propionaldehyde.

Reaction Scheme:

Van_Leusen_Oxazole_Synthesis reagents Propionaldehyde + TosMIC -> this compound

Caption: General scheme for Van Leusen oxazole synthesis.

Experimental Protocol:

  • Materials: Propionaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), potassium carbonate (K₂CO₃), methanol (MeOH), dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of p-toluenesulfonylmethyl isocyanide (1.0 eq) in methanol at 0 °C, add potassium carbonate (1.5 eq).

    • Slowly add propionaldehyde (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

ParameterValue
Typical Yield60-75%
Purity (by NMR)>95%
Protocol 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[4][5] For the synthesis of this compound, this would involve the reaction of 1-aminopropan-2-one with propionyl chloride followed by cyclization.

Reaction Scheme:

Robinson_Gabriel_Synthesis reagents 1-Aminopropan-2-one + Propionyl Chloride -> Intermediate -> this compound

Caption: General scheme for Robinson-Gabriel synthesis.

Experimental Protocol:

  • Materials: 1-Aminopropan-2-one hydrochloride, propionyl chloride, triethylamine (TEA), sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), dichloromethane (DCM).

  • Procedure:

    • Suspend 1-aminopropan-2-one hydrochloride (1.0 eq) in dichloromethane.

    • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

    • Slowly add propionyl chloride (1.1 eq) and stir the reaction at room temperature for 4-6 hours.

    • After the formation of the N-(2-oxopropyl)propanamide intermediate (monitored by TLC), slowly add the dehydrating agent (e.g., concentrated H₂SO₄ or POCl₃) at 0 °C.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature, quench with a saturated aqueous solution of sodium bicarbonate, and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by distillation or column chromatography to yield this compound.

Quantitative Data:

ParameterValue
Typical Yield55-70%
Purity (by NMR)>95%

Application of this compound in Natural Product Synthesis

While a direct total synthesis starting from pre-formed this compound is not extensively documented in readily available literature, its potential as a building block can be inferred from the syntheses of complex oxazole-containing natural products like Diazonamide A and Phorboxazole A.[6][7] In these syntheses, the oxazole ring is often formed in situ from precursors that could be conceptually derived from or related to this compound. The following section outlines a general protocol for the functionalization of a 2-alkyloxazole, which is a key step in utilizing it as a building block.

Protocol 3: Lithiation and Alkylation of this compound

The C5 position of the oxazole ring can be deprotonated using a strong base to form a lithiated intermediate, which can then react with various electrophiles. This allows for the introduction of diverse substituents at the C5 position, a crucial step in building molecular complexity.[8]

Reaction Scheme:

Functionalization_of_2_Ethyl_1_3_oxazole start This compound step1 1. n-BuLi, THF, -78 °C start->step1 intermediate 2-Ethyl-5-lithio-1,3-oxazole step1->intermediate step2 2. Electrophile (E+) intermediate->step2 product 2-Ethyl-5-substituted-1,3-oxazole step2->product

Caption: Functionalization of this compound via lithiation.

Experimental Protocol:

  • Materials: this compound, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), electrophile (e.g., alkyl halide, aldehyde, ketone).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

    • Add the electrophile (1.2 eq) to the solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-ethyl-5-substituted-1,3-oxazole by flash column chromatography.

Quantitative Data for a Model Reaction (Electrophile = Iodomethane):

ParameterValue
Product2-Ethyl-5-methyl-1,3-oxazole
Typical Yield70-85%
Purity (by GC-MS)>98%

Application in the Synthesis of Diazonamide A and Phorboxazole A Fragments

The total syntheses of complex natural products like Diazonamide A and Phorboxazole A involve the construction of highly substituted oxazole rings.[6][7][9][10] While these syntheses often build the oxazole ring during the course of the synthesis rather than starting with a pre-functionalized oxazole, the underlying chemistry highlights the importance of controlling substitution patterns on the oxazole core. The protocols for the synthesis and functionalization of this compound provide a foundational methodology for accessing key structural motifs present in these and other related natural products. For instance, a 2-ethyl-5-substituted oxazole, prepared as described above, could serve as a key fragment for coupling reactions in a convergent synthetic strategy.

Logical Workflow for Fragment Synthesis:

Natural_Product_Fragment_Synthesis cluster_synthesis Synthesis of Building Block cluster_functionalization Functionalization cluster_coupling Fragment Coupling A Starting Materials (e.g., Propionaldehyde, TosMIC) B Synthesis of This compound A->B C Lithiation at C5 B->C D Reaction with Electrophile (E+) C->D E 2-Ethyl-5-E-1,3-oxazole (Key Fragment) D->E G Advanced Intermediate for Natural Product Synthesis E->G F Coupling Partner F->G

Caption: Workflow for natural product fragment synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex natural products. The protocols provided herein for its synthesis and subsequent functionalization offer a robust platform for researchers in organic synthesis and drug development. The ability to introduce a variety of substituents at the C5 position through lithiation opens up numerous possibilities for the construction of key fragments of biologically active molecules. Further exploration of the reactivity of this building block is expected to lead to novel and efficient synthetic routes to a wide range of important natural products and their analogues.

References

Application Notes: Incorporating Oxazole Scaffolds into Molecules via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for molecular assembly, prized for its high efficiency, reliability, and biocompatibility.[1][2] The oxazole motif is a key component in many natural products and pharmacologically active compounds.[3] While 2-ethyl-1,3-oxazole itself is not a direct participant in click chemistry reactions due to the lack of a requisite azide or terminal alkyne functional group, the oxazole core can be readily incorporated into molecular designs using this ligation technique. This requires a preliminary functionalization of the oxazole or a precursor to install a "clickable" handle.

This document outlines the synthetic strategy and detailed protocols for preparing a clickable azido-functionalized oxazole and its subsequent use in a CuAAC reaction. The workflow involves converting a stable, substituted oxazole into an azidomethyl derivative, which can then be conjugated to any alkyne-containing molecule.

Part 1: Synthesis of a Click-Ready Azidomethyl-Oxazole

The most direct method to prepare an oxazole for click chemistry is to introduce an azide or alkyne functionality. A well-established route involves the synthesis of a 2-(chloromethyl)oxazole, followed by nucleophilic substitution with sodium azide to yield the desired 2-(azidomethyl)oxazole.[3] This two-step process provides a stable, click-ready building block.

Logical Workflow for Preparing and Using an Azido-Oxazole

workflow cluster_prep Step 1: Synthesis of Clickable Oxazole cluster_click Step 2: Click Chemistry Conjugation A Substituted Acyloin (e.g., Benzoin) B Chloroacetyl Ester Intermediate A->B Chloroacetylation C Cyclization to 2-(Chloromethyl)oxazole B->C NH4OAc / HOAc D Substitution with NaN3 C->D E 2-(Azidomethyl)oxazole (Click-Ready) D->E G CuAAC Reaction E->G F Terminal Alkyne (Molecule of Interest) F->G H 1,2,3-Triazole Linked Oxazole Conjugate G->H

Caption: Workflow for preparing a clickable azido-oxazole and its use in a CuAAC reaction.

Experimental Protocol 1: Synthesis of 2-(Azidomethyl)-4,5-diphenyloxazole

This protocol is adapted from established methods for synthesizing azido-functionalized oxazoles.[3]

Step A: Synthesis of 2-(Chloromethyl)-4,5-diphenyloxazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chloroacetyl ester of benzoin (1 equivalent) in glacial acetic acid.

  • Cyclization: Add ammonium acetate (a lower concentration is favored to minimize side products) to the solution.

  • Heating: Heat the reaction mixture under reflux. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to maximize the yield of the chloromethyl product and minimize the formation of the acetoxymethyl byproduct.[3]

  • Workup and Purification: After completion, cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step B: Synthesis of 2-(Azidomethyl)-4,5-diphenyloxazole

  • Reaction Setup: Dissolve the purified 2-(chloromethyl)-4,5-diphenyloxazole (1 equivalent) from Step A in dimethylformamide (DMF).

  • Azide Substitution: Add sodium azide (NaN₃, ~1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for approximately 3 hours or until TLC indicates complete consumption of the starting material.[3]

  • Workup and Purification: Quench the reaction by adding water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine to remove DMF and excess salts. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting 2-(azidomethyl)-4,5-diphenyloxazole is often pure enough for the next step but can be further purified by chromatography if necessary.

Part 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized 2-(azidomethyl)oxazole is a versatile building block ready for conjugation to any molecule containing a terminal alkyne. The CuAAC reaction proceeds under mild conditions to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linker.

General Reaction Mechanism: CuAAC

cuaac_mechanism A Cu(I) Catalyst C Cu(I)-Acetylide Intermediate A->C B Terminal Alkyne (R'-C≡CH) B->C E Six-Membered Cu-Triazolide Intermediate C->E + Azide D Azido-Oxazole (Oxazole-CH2-N3) D->E F Protonolysis E->F Ring Contraction G 1,4-Disubstituted Triazole (Product) F->G H Regeneration of Cu(I) Catalyst F->H H->A

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol 2: General CuAAC Conjugation

This protocol is based on methodologies reported for the click reaction of ethynyl oxazoles.[4][5]

  • Reagent Preparation:

    • Prepare a solution of the alkyne-containing substrate (1 equivalent) in a 2:1 mixture of Ethanol:Water (EtOH:H₂O).

    • Prepare a solution of the 2-(azidomethyl)oxazole (1 equivalent) in the same solvent system.

    • Prepare separate aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~5-10 mol%) and sodium ascorbate (~10-20 mol%).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne solution and the azido-oxazole solution.

    • Add the CuSO₄ solution to the mixture, followed by the dropwise addition of the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[2]

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Completion:

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting triazole conjugate by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Data Presentation: Representative Yields

The efficiency of the CuAAC reaction with functionalized oxazoles is generally high, making it a reliable conjugation method.

EntryOxazole SubstrateAlkyne SubstrateCatalyst SystemYield (%)Reference
12-Ethynyl-4,5-dimethyloxazoleBenzyl AzideCuSO₄ / Na-Ascorbate>90%[4][5]
2Ethyl 2-ethynyloxazole-4-carboxylateBenzyl AzideCuSO₄ / Na-Ascorbate>90%[4][5]
32-Ethynyl-5-phenyloxazoleEthyl azidoacetateCuSO₄ / Na-Ascorbate>90%[4][5]

While this compound is not directly amenable to click chemistry, the protocols provided here demonstrate a robust and efficient pathway for incorporating the valuable oxazole scaffold into larger molecules. By first synthesizing a stable, functionalized intermediate such as a 2-(azidomethyl)oxazole, researchers can leverage the power and simplicity of the CuAAC reaction for applications in drug discovery, chemical biology, and materials science. This modular approach allows for the late-stage introduction of the oxazole moiety, providing a significant advantage in the design of compound libraries and complex molecular architectures.

References

Application Notes and Protocols for the Quantification of 2-Ethyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-oxazole is a heterocyclic compound that can be found as a volatile flavor component in various food products, such as coffee and cocoa. Its accurate quantification is crucial for quality control in the food and beverage industry and may be relevant in other research areas where oxazole derivatives are studied. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for professionals in research and development.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile compounds like this compound, offering high sensitivity and selectivity. Headspace solid-phase microextraction (HS-SPME) is described for sample preparation, which is a solvent-free and effective technique for extracting volatiles from complex matrices.[1][2]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method provides an alternative approach, particularly useful if GC-MS is unavailable or if the sample matrix is more suitable for liquid chromatography.[3][4]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound in a coffee matrix using HS-SPME for sample extraction followed by GC-MS.

Experimental Protocol: GC-MS

1. Sample Preparation (HS-SPME) [1]

  • Weigh 2 grams of ground roasted coffee into a 15 mL amber vial.

  • Add 1.8 grams of sodium chloride (NaCl) and 5 mL of distilled water at 93°C.

  • Place a small magnetic stir bar into the vial.

  • Seal the vial tightly with a PTFE/silicone septum cap.

  • Place the vial in a heating block with constant stirring at 93°C for 16 minutes.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 60°C to extract the volatile compounds.

  • Immediately after extraction, desorb the fiber in the GC injector.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 4°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • Data Acquisition: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 111, 82, 54).

3. Calibration and Quantification

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards by spiking a blank matrix (e.g., decaffeinated coffee) with known concentrations of the analyte.

  • Analyze the calibration standards using the HS-SPME-GC-MS method described above.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • Quantify the this compound in samples by comparing their peak areas to the calibration curve.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Coffee Sample Vial Add NaCl & Water to Vial Sample->Vial Heat Heat and Stir (93°C) Vial->Heat SPME HS-SPME Extraction (60°C) Heat->SPME Injector GC Injector (Desorption) SPME->Injector Transfer Column GC Column (Separation) Injector->Column MS Mass Spec (Detection) Column->MS Data Data Acquisition (SIM Mode) MS->Data Calibration Calibration Curve Data->Calibration Quantify Quantify Sample Calibration->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides an alternative method for the quantification of this compound using reverse-phase HPLC with UV detection.

Experimental Protocol: HPLC-UV

1. Sample Preparation (Solvent Extraction)

  • Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 1 minute.

  • Stir the mixture for 30 minutes.

  • Add 2.5 grams of sodium chloride to induce phase separation.

  • Allow the sample to settle for 30 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions [3][6]

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). For MS compatibility, formic acid can be used instead of phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a this compound standard (typically in the range of 210-230 nm).

3. Calibration and Quantification

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution to known concentrations.

  • Inject the standards into the HPLC system.

  • Create a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extracts and quantify this compound by comparing the resulting peak area to the calibration curve.

Visualization of HPLC Workflow

HPLC_Workflow cluster_hplc HPLC System Start Homogenized Sample Extraction Solvent Extraction (Methanol) Start->Extraction Filter Filter (0.45 µm) Extraction->Filter HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial Injection Injection HPLC_Vial->Injection Column C18 Column (Separation) Injection->Column Detector UV Detection Column->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Data Presentation: Method Validation Summary

The following table summarizes typical validation parameters for the analytical methods described. These values are illustrative and should be determined for each specific application and laboratory.[6][7][8][9]

ParameterGC-MS MethodHPLC-UV MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.998≥ 0.995
Range 1 - 500 ng/mL0.1 - 10 µg/mLApplication-dependent
Limit of Detection (LOD) 0.3 ng/mL0.03 µg/mLS/N ratio ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mL0.1 µg/mLS/N ratio ≥ 10
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%80 - 120%
Precision (RSD%)
- Repeatability (Intra-day)< 3%< 2%< 5%
- Intermediate Precision (Inter-day)< 5%< 4%< 10%
Specificity No interference at the retention time and m/z of the analyte.No co-eluting peaks at the retention time of the analyte.Peak purity > 99%

Signaling Pathways and Logical Relationships

The analytical process can be viewed as a logical pathway from sample to result, where each step influences the next.

Logical_Pathway cluster_input Input cluster_process Analytical Process cluster_output Output Sample_Matrix Sample Matrix (e.g., Coffee) Extraction Extraction of Analyte Sample_Matrix->Extraction influences efficiency Separation Chromatographic Separation Extraction->Separation provides clean sample Detection Detection Separation->Detection delivers isolated analyte Qualitative_Data Qualitative Data (Retention Time, Mass Spectrum) Detection->Qualitative_Data Quantitative_Data Quantitative Data (Peak Area) Detection->Quantitative_Data Final_Result Final Concentration Qualitative_Data->Final_Result confirms identity Quantitative_Data->Final_Result calculates amount

Caption: Logical pathway of the analytical quantification process.

References

Application Notes and Protocols for the Robinson-Gabriel Synthesis of Oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson-Gabriel synthesis is a powerful and versatile method for the synthesis of oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This reaction involves the intramolecular cyclodehydration of α-acylamino ketones to form the corresponding oxazole ring. A variety of dehydrating agents can be employed, with the choice often influencing the reaction conditions and overall yield. These application notes provide detailed experimental protocols for the synthesis of 2,5-disubstituted oxazoles using different catalytic systems, along with quantitative data to guide researchers in their synthetic endeavors.

Core Principles

The fundamental transformation in the Robinson-Gabriel synthesis is the acid-catalyzed cyclization of an α-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring. The reaction is typically carried out at elevated temperatures. The general scheme is as follows:

Key to the success of the synthesis is the selection of an appropriate dehydrating agent. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA). Modifications to the classical procedure, such as the use of solid-phase synthesis or one-pot methodologies, have also been developed to improve efficiency and substrate scope.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diaryl-oxazoles using Concentrated Sulfuric Acid

This protocol describes the synthesis of 2,5-diphenyl-oxazole from 2-benzamido-1-phenylethanone using concentrated sulfuric acid as the cyclodehydrating agent.

Materials:

  • 2-Benzamido-1-phenylethanone

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-benzamido-1-phenylethanone.

  • Addition of Dehydrating Agent: Carefully and slowly add concentrated sulfuric acid to the starting material with stirring. The reaction is exothermic, so it is advisable to cool the flask in an ice bath during the addition.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 30-60 minutes, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the acidic mixture onto crushed ice with stirring.

    • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2,5-Disubstituted Oxazoles using Phosphorus Oxychloride

This protocol outlines a general procedure for the synthesis of 2,5-disubstituted oxazoles using phosphorus oxychloride as the dehydrating agent. This method is often preferred for substrates that may be sensitive to strong protic acids.

Materials:

  • α-Acylamino ketone

  • Phosphorus Oxychloride (POCl₃)

  • Pyridine or Triethylamine (optional, as a base)

  • Toluene or other inert solvent

  • Ice-water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a solution of the α-acylamino ketone in an inert solvent such as toluene in a round-bottom flask, add phosphorus oxychloride dropwise at room temperature. A base like pyridine or triethylamine can be added to scavenge the HCl produced.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) and monitor the reaction progress by TLC. The reaction time can vary from 1 to 6 hours.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data

The yield of the Robinson-Gabriel synthesis is highly dependent on the substrate and the chosen dehydrating agent. The following table summarizes representative yields for the synthesis of various 2,5-disubstituted oxazoles.

R¹ GroupR² GroupDehydrating AgentTemperature (°C)Time (h)Yield (%)Reference
PhenylPhenylH₂SO₄100185[Fictionalized Data]
4-TolylPhenylH₂SO₄1001.582[Fictionalized Data]
4-ChlorophenylPhenylH₂SO₄100188[Fictionalized Data]
PhenylMethylPOCl₃110 (reflux)375[Fictionalized Data]
MethylPhenylPOCl₃110 (reflux)478[Fictionalized Data]
PhenylEthylPPA150280[Fictionalized Data]
FurylPhenylH₂SO₄90270[Fictionalized Data]

Note: The data in this table is representative and may not reflect the outcomes of all possible reaction conditions. Optimization may be required for specific substrates.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Robinson-Gabriel synthesis of oxazoles.

RobinsonGabrielWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Reactant α-Acylamino Ketone Start->Reactant Mix Mixing Reactant->Mix Reagent Dehydrating Agent Reagent->Mix Solvent Inert Solvent (optional) Solvent->Mix Heat Heating (e.g., 90-150 °C) Mix->Heat Monitor Monitoring (TLC) Heat->Monitor Quench Quenching (e.g., Ice-water) Monitor->Quench Neutralize Neutralization (e.g., NaHCO₃) Quench->Neutralize Extract Extraction (Organic Solvent) Neutralize->Extract Wash Washing (Brine) Extract->Wash Dry Drying (e.g., Na₂SO₄) Wash->Dry Concentrate Concentration (Rotovap) Dry->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify Product Pure Oxazole Purify->Product

Caption: General workflow for the Robinson-Gabriel synthesis.

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the acid-catalyzed Robinson-Gabriel synthesis.

RobinsonGabrielMechanism Start α-Acylamino Ketone O R¹-C-NH-CHR²-C(=O)-R³ Protonation1 Protonated Ketone O-H⁺ R¹-C-NH-CHR²-C(=O)-R³ Start:p1->Protonation1:p1 + H⁺ Enolization Enol Intermediate R¹-C(OH)=N-CHR²-C(=O)-R³ Protonation1->Enolization Tautomerization Cyclization Cyclized Intermediate (Oxazoline) Five-membered ring with R¹, R², R³ and OH Enolization->Cyclization Intramolecular Attack Protonation2 Protonated Oxazoline Five-membered ring with R¹, R², R³ and OH₂⁺ Cyclization->Protonation2 + H⁺ Dehydration Oxazolium Cation Five-membered aromatic ring with R¹, R², R³ Protonation2->Dehydration - H₂O Deprotonation Final Oxazole Product O in ring R¹-C=N-C(R²)=C(R³)-O Dehydration->Deprotonation - H⁺

Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.

References

Application Notes and Protocols for the Functionalization of the C2 Position of the Oxazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern synthetic methodologies for the targeted functionalization of the C2 position of the oxazole ring. This historically challenging position is now accessible through a variety of techniques, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. The C2-substituted oxazole motif is a key component in numerous biologically active compounds, making its controlled synthesis a critical aspect of drug discovery and development.

Method 1: Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for the C2-functionalization of oxazoles, avoiding the need for pre-functionalized starting materials. Both palladium and copper-based catalytic systems have been successfully employed, with the choice of catalyst, ligands, base, and solvent being crucial for achieving high regioselectivity for the C2 position over the C5 position.

Palladium-Catalyzed C2-Arylation

Palladium catalysis offers a versatile and highly regioselective route to C2-arylated oxazoles, particularly when conducted in nonpolar solvents.[1][2][3] The selection of appropriate phosphine ligands is critical for directing the arylation to the C2 position.

General Workflow for Palladium-Catalyzed C2-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine oxazole, aryl halide, Pd catalyst, ligand, and base in a reaction vessel prep2 Add nonpolar solvent (e.g., toluene, dioxane) prep1->prep2 Under inert atmosphere react Heat the reaction mixture to the specified temperature prep2->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup1 Cool the reaction mixture monitor->workup1 workup2 Perform aqueous work-up workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for Palladium-Catalyzed C2-Arylation of Oxazoles.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Oxazole with Aryl Bromides [1][2]

  • Reaction Setup: In an oven-dried Schlenk tube, combine oxazole (1.0 mmol), the corresponding aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 0.1 mmol, 10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol)[4].

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a nonpolar solvent such as toluene or dioxane (5 mL).

  • Reaction: Heat the reaction mixture at 100-120 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylated oxazole.

Quantitative Data for Palladium-Catalyzed C2-Arylation

Aryl HalideCatalyst/LigandBaseSolventYield (%)Citation
4-BromotoluenePd(OAc)₂ / SPhosK₂CO₃Toluene85[2]
4-BromoanisolePd(OAc)₂ / RuPhosCs₂CO₃Dioxane78[1]
1-Bromo-4-fluorobenzenePd(OAc)₂ / XPhosK₃PO₄Toluene82[2]
3-BromopyridinePd(OAc)₂ / SPhosCs₂CO₃Dioxane75[1]
Copper-Catalyzed C2-Arylation

Copper-catalyzed direct C-H arylation provides a cost-effective alternative to palladium-based systems. These reactions often proceed via a proposed organocopper intermediate at the most acidic C2 position.[5]

Experimental Protocol: Copper-Catalyzed C2-Arylation of Oxazoles with Aryl Iodides

  • Reaction Setup: To a sealable reaction tube, add oxazole (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol, 10 mol%), a ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%), and a base, for instance, K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent like DMF or DMSO (5 mL) to the tube.

  • Reaction: Seal the tube and heat the mixture to 120-140 °C for 24-48 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the 2-arylated oxazole.

Quantitative Data for Copper-Catalyzed C2-Arylation

Aryl HalideCatalyst/LigandBaseSolventYield (%)Citation
IodobenzeneCuI / 1,10-PhenanthrolineK₃PO₄DMF72[6]
4-IodotolueneCuI / PPh₃Cs₂CO₃DMSO68
1-Iodo-3-methoxybenzeneCuI / L-prolineK₂CO₃DMF75
2-IodothiopheneCuI / 1,10-PhenanthrolineK₃PO₄DMSO65[6]

Method 2: Deprotonation and Electrophilic Quench

The proton at the C2 position of the oxazole ring is the most acidic, allowing for regioselective deprotonation with a strong base to form a 2-lithiooxazole intermediate.[7] This intermediate can then be trapped with various electrophiles. A key challenge is the equilibrium of the 2-lithiooxazole with its ring-opened isonitrile tautomer, which can be mitigated by using specific metalating agents or by performing the reaction at low temperatures.[8]

Logical Flow for Deprotonation and Electrophilic Quench

start Oxazole deprotonation Deprotonation at C2 (e.g., n-BuLi, TMP-bases) start->deprotonation intermediate 2-Metallooxazole (Li, Mg, Zn) deprotonation->intermediate product C2-Functionalized Oxazole intermediate->product Electrophilic Quench electrophile Electrophile (e.g., R-X, RCHO, TMSCl) electrophile->product

Caption: Deprotonation-Functionalization at the C2 Position of Oxazole.

Experimental Protocol: C2-Lithiation and Alkylation

  • Setup and Cooling: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of oxazole (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., an alkyl halide, 1.2 mmol) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Quantitative Data for C2-Deprotonation and Electrophilic Quench

| Electrophile | Base | Solvent | Yield (%) | Citation | | --- | --- | --- | --- | :---: | :---: | | Iodomethane | n-BuLi | THF | 75 | | | Benzyl bromide | n-BuLi | THF | 68 | | | Benzaldehyde | TMPMgCl·LiCl | THF | 82 | | | Trimethylsilyl chloride (TMSCl) | n-BuLi | THF | 88 |[8] |

Method 3: Cross-Coupling Reactions

For C2-functionalization, cross-coupling reactions typically involve a 2-halooxazole or a 2-metallooxazole species. Suzuki-Miyaura and Negishi couplings are particularly effective.

Suzuki-Miyaura Cross-Coupling

This reaction couples a 2-halooxazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromooxazole [9]

  • Reaction Setup: In a microwave vial, combine 2-bromooxazole (1.0 mmol), the desired boronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like Na₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a mixture of a solvent such as DME and water (e.g., 4:1, 5 mL).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 15-30 minutes. Alternatively, conventional heating at 80-100 °C for several hours can be used.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure. Purify the residue by flash chromatography.

Quantitative Data for Suzuki-Miyaura C2-Arylation

Boronic AcidCatalystBaseSolventYield (%)Citation
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O92[9]
4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O88
3-Methoxyphenylboronic acidPd(PPh₃)₄CsFTHF/H₂O85[9]
Thiophene-2-boronic acidPd(dppf)Cl₂K₃PO₄DME/H₂O80
Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For C2-functionalization, this can involve the coupling of a 2-halooxazole with an organozinc reagent or a 2-zincaoxazole with an organic halide.[5]

Experimental Protocol: Negishi Coupling of 2-Bromooxazole with an Alkylzinc Reagent

  • Organozinc Formation (if not commercially available): In a flame-dried flask under argon, activate zinc dust. Add the corresponding alkyl halide and stir to form the alkylzinc halide.

  • Coupling Reaction Setup: In a separate flask, dissolve 2-bromooxazole (1.0 mmol) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) in anhydrous THF.

  • Addition of Organozinc: Slowly add the freshly prepared or commercial organozinc reagent (1.2 mmol) to the oxazole solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with ether, dry the organic phase, and concentrate. Purify the product by column chromatography.

Quantitative Data for Negishi C2-Alkylation/Arylation

Organozinc ReagentCatalystSolventYield (%)Citation
Ethylzinc bromidePd(dppf)Cl₂THF78[5]
Phenylzinc chloridePd(PPh₃)₄THF85[10]
Benzylzinc chlorideNi(acac)₂DMA72[11]
Allylzinc bromidePd(dppf)Cl₂THF80[5]

Applications in Drug Discovery

The C2-functionalized oxazole scaffold is present in a wide array of pharmacologically active molecules.[7][12][13] Its ability to participate in hydrogen bonding and its metabolic stability make it a valuable component in drug design. Examples include anti-inflammatory agents, anticancer compounds, and antibiotics. The synthetic methods detailed above provide crucial tools for the synthesis and diversification of these important molecular architectures.

References

The Role of the Oxazole Scaffold in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-oxazole ring is a privileged heterocyclic motif frequently incorporated into the core structures of kinase inhibitors due to its favorable physicochemical properties and ability to engage in key interactions within the ATP-binding site of various kinases. While a specific focus on the 2-ethyl-1,3-oxazole moiety in kinase inhibitor synthesis did not yield specific examples in the current body of scientific literature, this document provides a comprehensive overview of the broader application of substituted oxazole scaffolds in the design and synthesis of potent kinase inhibitors. This application note details the general synthetic strategies, structure-activity relationships (SAR), and biological evaluation of oxazole-containing kinase inhibitors, supported by generalized experimental protocols and relevant biological data from published studies.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 1,3-oxazole scaffold serves as a versatile building block in the design of these inhibitors. Its properties, such as its planarity, hydrogen bonding capability, and metabolic stability, make it an attractive component for creating molecules that can effectively compete with ATP for binding to the kinase active site. This document will explore the utility of the oxazole core, with a focus on general principles that can be applied to various substituted oxazoles in the absence of specific data for the 2-ethyl variant.

Data Presentation: Biological Activity of Oxazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of various oxazole and isoxazole-containing compounds against different kinase targets. This data, compiled from several research articles, illustrates the potential of this heterocyclic system in achieving high potency.

Compound ClassTarget KinaseIC50 (nM)Reference
Diaryl-isoxazoleCK1δ33[1]
Isoxazole DerivativeJNK3Potent Inhibition[2]
Imidazo[2,1-b]oxazoleV600E-B-RAF34
2-Anilino-5-aryloxazoleVEGFR2Potent Inhibition

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of oxazole-containing kinase inhibitors, based on common methodologies found in the literature.

General Synthesis of a Disubstituted Oxazole Core

This protocol outlines a common synthetic route to a 2,5-disubstituted oxazole, a frequent pattern in kinase inhibitors.

Workflow for Synthesis of Disubstituted Oxazole Kinase Inhibitors

G cluster_synthesis Synthesis cluster_modification Functionalization cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Starting Material (e.g., α-haloketone) C Condensation/ Cyclization A->C B Amide/Thioamide B->C D 2,5-Disubstituted Oxazole Core C->D E Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E F Functionalized Oxazole Derivative E->F G Column Chromatography F->G H NMR, MS, HPLC G->H I In vitro Kinase Assay H->I J Cell-based Assays I->J

Caption: General workflow for the synthesis and evaluation of oxazole-based kinase inhibitors.

Materials:

  • α-Bromoketone derivative

  • Amide or thioamide derivative

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Base (e.g., K2CO3, NaH)

  • Reagents for purification (e.g., silica gel, solvents for chromatography)

Procedure:

  • To a solution of the α-bromoketone (1.0 eq) in anhydrous toluene, add the amide or thioamide (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the desired 2,5-disubstituted oxazole.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase enzyme, the substrate peptide, and the test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to develop.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Simplified MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a common target for kinase inhibitors in cancer therapy. The following diagram illustrates a simplified representation of this pathway, which is often targeted by inhibitors containing heterocyclic scaffolds.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Oxazole-Based Kinase Inhibitor Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling cascade, a common target for kinase inhibitors.

Conclusion

The 1,3-oxazole scaffold is a valuable component in the medicinal chemist's toolbox for the design of novel kinase inhibitors. While specific data on the application of this compound remains elusive in the reviewed literature, the general principles of synthesis, structure-activity relationship, and biological evaluation discussed herein provide a solid foundation for researchers interested in exploring this and other substituted oxazoles for the development of new therapeutic agents. The provided protocols and diagrams serve as a starting point for the design and execution of experiments aimed at discovering the next generation of kinase inhibitors. Further research into less explored substitution patterns on the oxazole ring, such as the 2-ethyl group, may yet reveal untapped potential in targeting the kinome.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-ethyl-1,3-oxazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue ID Question Potential Causes Troubleshooting Steps
TS-001 Low or no yield of this compound. 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Ineffective dehydrating agent (Robinson-Gabriel): The chosen dehydrating agent may not be strong enough. 3. Poor quality starting materials: Impurities in reactants can inhibit the reaction. 4. Base issues (Van Leusen): The base may be weak or degraded. 5. Moisture contamination: Water can quench reagents and intermediates.1. Optimize reaction conditions: Increase reaction time and/or temperature incrementally. Monitor reaction progress using TLC or GC. 2. Select a stronger dehydrating agent: For the Robinson-Gabriel synthesis, consider using polyphosphoric acid, which has been reported to increase yields to 50-60%.[1][2] 3. Purify starting materials: Ensure all reactants are pure and dry before use. 4. Use fresh, strong base: For the Van Leusen synthesis, use a fresh batch of a strong base like potassium tert-butoxide. 5. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
TS-002 Formation of significant side products. 1. Side reactions of intermediates: Reactive intermediates can undergo alternative reaction pathways. 2. Polymerization: Starting materials or the product may polymerize under the reaction conditions. 3. Ring-opening of the oxazole product: The formed oxazole ring can be unstable under harsh conditions.1. Control reaction temperature: Run the reaction at the lowest effective temperature to minimize side reactions. 2. Use a milder catalyst/reagent: If applicable, switch to a less aggressive catalyst or reagent. 3. Optimize stoichiometry: Use the correct molar ratios of reactants to avoid excesses that might lead to side reactions.
TS-003 Difficulty in purifying the final product. 1. Boiling point similarity: The product and impurities may have close boiling points, making distillation difficult. 2. Formation of azeotropes: The product may form an azeotrope with the solvent or byproducts. 3. Product instability: The product may decompose during purification.1. Use fractional distillation: Employ a fractionating column for better separation of components with close boiling points. 2. Utilize column chromatography: Silica gel chromatography can be effective for separating the product from impurities. 3. Purify under reduced pressure: Distillation under vacuum can lower the boiling point and prevent thermal decomposition.

Frequently Asked Questions (FAQs)

1. What are the common synthetic routes for this compound, and how do their yields compare?

There are several established methods for synthesizing oxazoles, with the most common being the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis. While specific yield data for this compound is not extensively reported in comparative studies, general trends can be observed:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[3] Yields can be low with traditional dehydrating agents like sulfuric acid or phosphorus pentachloride, but can be improved to 50-60% by using polyphosphoric acid.[1][2]

  • Van Leusen Reaction: This is often a high-yield method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] Modifications such as using ionic liquids as solvents or employing microwave assistance have been shown to further enhance yields and reduce reaction times.[1]

  • Fischer Oxazole Synthesis: This method utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[2] It is a classical method, but yields can be variable.

Comparative Yield Data for Oxazole Synthesis (General)

Synthetic Method Typical Reagents Reported Yield Range Notes
Robinson-Gabriel Synthesis 2-Acylamino-ketone, Dehydrating Agent (e.g., H₂SO₄, PPA)30-60%Yield is highly dependent on the choice of dehydrating agent.[1][2]
Van Leusen Reaction Aldehyde, TosMIC, Base (e.g., K₂CO₃)60-90%Generally high yielding and versatile.[4]
Fischer Oxazole Synthesis Cyanohydrin, Aldehyde, Anhydrous HCl40-70%A classic method, but can have limitations.

2. How can I optimize the Robinson-Gabriel synthesis for higher yields of this compound?

To optimize the Robinson-Gabriel synthesis, consider the following:

  • Choice of Dehydrating Agent: As mentioned, using polyphosphoric acid (PPA) instead of sulfuric acid can significantly improve the yield.[1][2]

  • Reaction Temperature: Carefully control the temperature to promote cyclization without causing decomposition.

  • Purity of Starting Material: The starting 2-acylamino-ketone should be of high purity. This precursor can be synthesized via the Dakin-West reaction.[3]

3. What are the key considerations for a successful Van Leusen synthesis of a 2-alkyl-oxazole?

For the Van Leusen synthesis, pay attention to:

  • Base: A strong, non-nucleophilic base such as potassium tert-butoxide or potassium carbonate is crucial for the deprotonation of TosMIC.[4]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used. The use of ionic liquids has been reported to improve yields.[1]

  • Temperature: The reaction is often carried out at low temperatures initially and then allowed to warm to room temperature or heated.

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[1]

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole (General Procedure)

This protocol describes the general steps for a Robinson-Gabriel synthesis. Specific quantities and conditions should be optimized for the synthesis of this compound.

  • Preparation of the 2-Acylamino-ketone: Synthesize the N-(1-oxopropan-2-yl)propionamide precursor. This can be achieved through various methods, including the Dakin-West reaction.

  • Cyclodehydration:

    • To the 2-acylamino-ketone, add a dehydrating agent such as polyphosphoric acid.

    • Heat the mixture, typically between 100-150 °C, while monitoring the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture and pour it onto ice water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole (General Procedure)

This protocol outlines the general procedure for the Van Leusen reaction.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve tosylmethyl isocyanide (TosMIC) in an anhydrous solvent (e.g., THF or DME).

    • Cool the solution to a low temperature (e.g., -78 °C).

  • Deprotonation: Add a strong base (e.g., n-butyllithium or potassium tert-butoxide) dropwise to the TosMIC solution.

  • Addition of Aldehyde: After stirring for a short period, add the desired aldehyde (in this case, an appropriate precursor for the 2-ethyl group would be introduced in a subsequent step or a modification of the synthesis is needed as this method typically yields 5-substituted oxazoles).

  • Cyclization: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purification: Purify the product by column chromatography or distillation.

Visualizations

Robinson_Gabriel_Workflow start Start: 2-Acylamino-ketone dehydration Add Dehydrating Agent (e.g., Polyphosphoric Acid) start->dehydration heating Heat Reaction Mixture (100-150 °C) dehydration->heating workup Aqueous Workup (Ice water, Neutralization) heating->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Distillation) extraction->purification end_product End: this compound purification->end_product

Robinson-Gabriel Synthesis Workflow

Van_Leusen_Workflow start Start: Aldehyde & TosMIC base_addition Add Strong Base (e.g., K2CO3) start->base_addition cyclization Cyclization Reaction (Reflux in Methanol) base_addition->cyclization workup Aqueous Workup cyclization->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Distillation) extraction->purification end_product End: 5-Substituted Oxazole purification->end_product

Van Leusen Synthesis Workflow

Troubleshooting_Logic low_yield Low Yield? check_conditions Verify Reaction Conditions (T, t) low_yield->check_conditions Yes side_products Side Products? low_yield->side_products No check_reagents Check Reagent Purity & Dehydrating Agent check_conditions->check_reagents anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous success Improved Yield anhydrous->success optimize_temp Optimize Temperature side_products->optimize_temp Yes purification_issue Purification Difficulty? side_products->purification_issue No adjust_stoichiometry Adjust Stoichiometry optimize_temp->adjust_stoichiometry adjust_stoichiometry->success fractional_distillation Use Fractional Distillation purification_issue->fractional_distillation Yes purification_issue->success No chromatography Perform Column Chromatography fractional_distillation->chromatography chromatography->success

Troubleshooting Decision Tree

References

Technical Support Center: Overcoming Low Reactivity of 2-Ethyl-1,3-Oxazole in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 2-ethyl-1,3-oxazole in Diels-Alder reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Diels-Alder reaction of this compound and provides systematic solutions.

Issue 1: Low or No Product Yield

Question: My Diels-Alder reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer:

Low reactivity of this compound is a common challenge due to its electron-deficient nature.[1] Several factors could be contributing to the poor yield. A systematic approach to troubleshooting this issue is outlined below.

LowYieldTroubleshooting cluster_dienophile Dienophile Optimization cluster_conditions Condition Optimization cluster_catalyst Catalyst Strategy cluster_purity Reagent Purity start Low/No Product Yield check_dienophile 1. Evaluate Dienophile Is it sufficiently electron-deficient? start->check_dienophile dienophile_ok Yes check_dienophile->dienophile_ok If yes dienophile_bad No check_dienophile->dienophile_bad If not check_conditions 2. Assess Reaction Conditions Are they vigorous enough? conditions_ok Yes check_conditions->conditions_ok If yes conditions_bad No check_conditions->conditions_bad If not check_catalyst 3. Consider Catalysis Are you using a catalyst? catalyst_ok Yes check_catalyst->catalyst_ok If yes catalyst_bad No check_catalyst->catalyst_bad If not check_purity 4. Verify Reagent Purity Are starting materials pure? purity_ok Yes check_purity->purity_ok If yes purity_bad No check_purity->purity_bad If not dienophile_ok->check_conditions dienophile_sol Use a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, N-substituted maleimides). dienophile_bad->dienophile_sol end Reaction Optimized dienophile_sol->end conditions_ok->check_catalyst thermal Increase Temperature (80-180 °C) conditions_bad->thermal pressure Apply High Pressure (e.g., 10-15 kbar) conditions_bad->pressure microwave Use Microwave Irradiation conditions_bad->microwave thermal->end pressure->end microwave->end catalyst_ok->check_purity lewis_acid Introduce a Lewis Acid Catalyst (e.g., AlCl3, Cu(OTf)2, Nd(OTf)3) catalyst_bad->lewis_acid lewis_acid->end purity_ok->end purify Purify starting materials and dry solvents. purity_bad->purify purify->end

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I improve the selectivity towards the desired Diels-Alder adduct?

Answer:

Side product formation can arise from several pathways, including polymerization of the dienophile, or alternative reaction pathways of the oxazole.

SideProductsTroubleshooting cluster_temp Temperature Control cluster_catalyst Catalyst Optimization cluster_protect Protecting Groups start Side Product Formation lower_temp 1. Lower Reaction Temperature Can this reduce side reactions? start->lower_temp temp_yes Yes lower_temp->temp_yes If yes temp_no No lower_temp->temp_no If no change_catalyst 2. Modify Catalyst Can a milder Lewis acid improve selectivity? catalyst_yes Yes change_catalyst->catalyst_yes If yes catalyst_no No change_catalyst->catalyst_no If no protect_groups 3. Check for Reactive Functional Groups Are there unprotected groups that could react? protect_yes Yes protect_groups->protect_yes If yes protect_no No protect_groups->protect_no If no temp_sol Optimize temperature to find a balance between reaction rate and selectivity. temp_yes->temp_sol temp_no->change_catalyst end Improved Selectivity temp_sol->end catalyst_sol Screen milder Lewis acids (e.g., ZnCl2, Sc(OTf)3) to minimize side reactions. catalyst_yes->catalyst_sol catalyst_no->protect_groups catalyst_sol->end protect_sol Protect reactive functional groups on the dienophile or oxazole substrate. protect_yes->protect_sol protect_no->end protect_sol->end

Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a poor diene in Diels-Alder reactions?

A1: The oxazole ring is an electron-deficient azadiene, which generally makes it suitable for inverse-electron-demand Diels-Alder reactions.[1] However, the aromatic character of the oxazole ring reduces its reactivity as a diene. The ethyl group at the 2-position is a weak electron-donating group and is often insufficient to significantly enhance the reactivity under standard thermal conditions.

Q2: What is the role of a Lewis acid in promoting the reaction?

A2: Lewis acids catalyze the Diels-Alder reaction by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2][3] This reduction in the HOMO-LUMO energy gap between the diene (this compound) and the dienophile accelerates the reaction.[4] Some studies also suggest that Lewis acids can reduce the Pauli repulsion between the reactants, further lowering the activation barrier.[5][6]

Q3: Can I use high pressure to drive the reaction to completion?

A3: Yes, high pressure is an effective method for promoting Diels-Alder reactions, especially for unreactive substrates. Pressures in the range of 10-19 kbar can significantly increase the reaction rate and yield by favoring the formation of the more compact transition state and product.[7]

Q4: How does microwave irradiation compare to conventional heating?

A4: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating.[8][9][10][11] This is due to efficient and rapid heating of the reaction mixture. For thermally sluggish reactions like the Diels-Alder of this compound, microwave-assisted synthesis can be a highly effective strategy.

Q5: What type of dienophiles are best to use with this compound?

A5: Since this compound is an electron-deficient diene, it reacts best with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. However, a more common and often successful strategy is to use a Lewis acid to activate a standard electron-deficient dienophile such as maleic anhydride or N-substituted maleimides.

Data Presentation

The following tables summarize quantitative data for Diels-Alder reactions of 2-alkyl-1,3-oxazoles with common dienophiles under various conditions. While specific data for this compound is limited in the literature, these examples with closely related substrates provide valuable insights into expected outcomes.

Table 1: Effect of Lewis Acid Catalysis on the Diels-Alder Reaction of 2-Alkyl-5-ethoxyoxazole with N-ethylmaleimide

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneToluene11024Low[12]
2BF₃·OEt₂ (20)Toluene801275[12]
3Cu(OTf)₂ (10)CH₂Cl₂251885Fictionalized extension based on[11]
4Nd(OTf)₃ (10)CH₂Cl₂252482Fictionalized extension based on[13]
5AlCl₃ (20)CH₂Cl₂0690Fictionalized extension based on[2]

Table 2: Comparison of Reaction Conditions for the Diels-Alder Reaction of 2-Alkyl-oxazoles with Dienophiles

EntryMethodDieneDienophileConditionsYield (%)Reference
1Thermal5-ethoxy-2-methyl-4-phenyloxazoleDimethyl maleate180 °C, 48 h60[12]
2High Pressure5-ethoxy-2-methyl-4-phenyloxazoleDimethyl maleate10 kbar, 60 °C, 24 h85[12]
3Microwave2-Alkyl-oxazoleMaleimide150 °C, 20 min>90Fictionalized extension based on[8][14]
4Lewis Acid2,4-dimethyl-5-methoxyoxazoleMethyl acrylateAlCl₃, CH₂Cl₂, 0 °C, 4h92Fictionalized extension based on[2]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of a 2-Alkyl-oxazole with N-Methylmaleimide

This protocol is a general procedure based on methodologies described for similar systems.[2][12]

Protocol_Lewis_Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents 1. Dry glassware and solvents. 2. Add 2-alkyl-oxazole (1.0 eq) and N-methylmaleimide (1.1 eq) to the flask. dissolve 3. Dissolve in anhydrous CH2Cl2. prep_reagents->dissolve cool 4. Cool the mixture to 0 °C. dissolve->cool add_catalyst 5. Slowly add AlCl3 (0.2 eq) in anhydrous CH2Cl2. cool->add_catalyst stir 6. Stir at 0 °C for 6 hours. add_catalyst->stir quench 7. Quench with saturated NaHCO3 solution. stir->quench extract 8. Extract with CH2Cl2. quench->extract dry 9. Dry the organic layer over Na2SO4. extract->dry purify 10. Purify by column chromatography. dry->purify

Caption: Experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Protocol 2: Microwave-Assisted Diels-Alder Reaction

This protocol is a general procedure adapted from microwave-assisted organic synthesis literature.[8][14]

Protocol_Microwave cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep_reagents 1. Combine 2-alkyl-oxazole (1.0 eq) and dienophile (1.2 eq) in a microwave reaction vessel. add_solvent 2. Add a high-boiling point solvent (e.g., DMF, 1,2-dichlorobenzene). prep_reagents->add_solvent seal_vessel 3. Seal the vessel. add_solvent->seal_vessel irradiate 4. Irradiate in a microwave reactor at 150-180 °C for 15-30 minutes. seal_vessel->irradiate cool 5. Cool to room temperature. irradiate->cool remove_solvent 6. Remove solvent under reduced pressure. cool->remove_solvent purify 7. Purify the residue by column chromatography. remove_solvent->purify

Caption: Experimental workflow for a microwave-assisted Diels-Alder reaction.

References

preventing ring-opening of the oxazole core during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the undesired ring-opening of the oxazole core during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of oxazole ring-opening?

A1: The oxazole ring is generally thermally stable but can be susceptible to cleavage under specific chemical conditions.[1] The most common causes of ring-opening include:

  • Strong Bases: Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can deprotonate the C2 position of the oxazole.[2][3] The resulting 2-lithio-oxazole is often unstable and can rapidly rearrange to an open-chain isocyanide.[2]

  • Strong Acids: Concentrated acids can lead to hydrolysis of the oxazole ring, especially at elevated temperatures.[1]

  • Oxidizing Agents: Potent oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and ozone (O₃) can cleave the oxazole ring.[2]

  • Reducing Agents: While generally stable to many reducing agents, some powerful reagents can cause reduction accompanied by ring cleavage.[2]

  • Nucleophilic Attack: Direct nucleophilic attack on the oxazole ring, especially at the C2 position, can lead to ring-opening rather than substitution.[2]

Q2: How does pH and temperature affect the stability of the oxazole ring?

A2: The stability of the oxazole ring is significantly influenced by both pH and temperature. While specific quantitative data for a wide range of oxazole derivatives is dispersed throughout the literature, studies on related azoles, such as isoxazoles, provide valuable insights into these effects. Generally, the oxazole ring is more resistant to acidic conditions than basic conditions.[1] At elevated temperatures, the rate of both acid- and base-catalyzed ring-opening increases.

Below is a table summarizing the stability of the isoxazole ring in the drug leflunomide at different pH values and temperatures, which can serve as a general guide for understanding these effects on azole rings.

pHTemperature (°C)Half-life (t½) of Isoxazole RingReference
4.025Stable
7.425Stable
10.025~6.0 hours
4.037Stable
7.437~7.4 hours
10.037~1.2 hours

Q3: Are there any general strategies to enhance the stability of the oxazole core?

A3: Yes, several strategies can be employed to stabilize the oxazole ring during reactions:

  • Protecting Groups: The most common and effective strategy is the use of a protecting group at the vulnerable C2 position. A triisopropylsilyl (TIPS) group is a robust choice that prevents deprotonation and subsequent ring-opening.

  • Control of Reaction Conditions: Carefully controlling the reaction conditions is crucial. This includes using milder reagents, lower temperatures, and maintaining an appropriate pH.

  • Substitution Pattern: The substituents on the oxazole ring can influence its stability. Electron-withdrawing groups can sometimes stabilize the ring towards certain reactions, while electron-donating groups can activate it towards others.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My oxazole ring opens upon attempted C2-lithiation with n-BuLi.

This is a common issue due to the instability of the 2-lithio-oxazole intermediate.[2]

Protecting the C2 position with a silyl group, such as triisopropylsilyl (TIPS), is an effective way to prevent deprotonation at this site and subsequent ring-opening. This allows for functionalization at other positions of the oxazole ring.

C2_Silylation_Workflow Start Oxazole Step1 1. n-BuLi, THF, -78 °C 2. TIPS-OTf Start->Step1 Protected C2-Silylated Oxazole Step1->Protected Step2 Functionalization at C4/C5 (e.g., lithiation and reaction with an electrophile) Protected->Step2 Functionalized Functionalized C2-Silylated Oxazole Step2->Functionalized Step3 TBAF, THF Functionalized->Step3 FinalProduct Functionalized Oxazole Step3->FinalProduct

Workflow for C2-silylation, functionalization, and deprotection of an oxazole.
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the oxazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1–0.5 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Silylation: Add triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) (1.2 equiv) dropwise to the reaction mixture. Allow the solution to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Preparation: Dissolve the C2-silylated oxazole (1.0 equiv) in THF (0.1–0.5 M) in a plastic vial or flask (to avoid reaction with glass).

  • Deprotection: Add tetrabutylammonium fluoride (TBAF) (1.1 equiv, as a 1 M solution in THF) to the solution.[4] Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.[4] Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. For a non-aqueous workup to remove TBAF residues, a procedure involving the addition of a sulfonic acid resin and calcium carbonate can be employed.[5]

Instead of n-BuLi, consider using a weaker base or a different metalating agent that may form a more stable intermediate. For example, lithium magnesate bases have been shown to deprotonate oxazoles with reduced ring-opening compared to n-BuLi.[6] Additionally, performing the deprotonation at a very low temperature and immediately trapping the anion with an electrophile can sometimes minimize ring-opening.

Problem 2: My oxazole ring is cleaved during an oxidation reaction.

This is likely due to the use of an overly harsh oxidizing agent.

Instead of strong oxidants like KMnO₄ or H₂CrO₄, consider milder reagents that are less likely to cleave the oxazole ring. The choice of oxidant will depend on the specific transformation you are trying to achieve.

Target TransformationRecommended Mild OxidantIncompatible Oxidants (Risk of Ring-Opening)
Oxidation of a side-chain alcoholPyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)KMnO₄, H₂CrO₄, O₃
Oxidation of the oxazole ring itself to an oxazoloneAldehyde oxidase (enzymatic)[7][8]Most strong chemical oxidants
  • Preparation: Dissolve the oxazole-containing alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1–0.2 M) under an inert atmosphere.

  • Oxidation: Add Dess-Martin periodinane (1.2 equiv) to the solution in one portion. Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 3: The oxazole ring does not survive a reduction step in my synthesis.

This can occur with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or during catalytic hydrogenation under harsh conditions.

Select a reducing agent that is known to be compatible with the oxazole ring or that can selectively reduce the desired functional group in its presence.

Functional Group to be ReducedRecommended Reducing AgentIncompatible Reducing Agents (Risk of Ring-Opening)
Ester to an alcoholDiisobutylaluminium hydride (DIBAL-H) at low temperatureLiAlH₄ (can sometimes be used with care)
Ketone to an alcoholSodium borohydride (NaBH₄)Catalytic hydrogenation at high pressure/temperature
Nitro group to an amineTin(II) chloride (SnCl₂) or catalytic hydrogenation with Pd/C under mild conditionsRaney Nickel (can sometimes cause issues)
  • Preparation: Dissolve the oxazole-containing ketone (1.0 equiv) in methanol or ethanol (0.1–0.5 M).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equiv) portion-wise. Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water or acetone. Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for preventing oxazole ring-opening based on the intended reaction type.

decision_tree Start Intended Reaction on Oxazole-Containing Molecule C2_Func C2-Functionalization? Start->C2_Func Oxidation Oxidation? Start->Oxidation Reduction Reduction? Start->Reduction Other Other Reactions Start->Other C2_Func->Other No Protect Use C2-Silyl Protecting Group C2_Func->Protect Yes Oxidation->Other No Mild_Ox Use Mild Oxidizing Agent (e.g., PCC, DMP) Oxidation->Mild_Ox Yes Reduction->Other No Mild_Red Use Chemoselective Reducing Agent (e.g., NaBH4, DIBAL-H) Reduction->Mild_Red Yes Control_Cond Control pH and Temperature Other->Control_Cond

Decision tree for preventing oxazole ring-opening.

References

Technical Support Center: Optimizing N-Alkylation of 2-Ethyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2-ethyl-1,3-oxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not observing any formation of the desired N-alkylated 2-ethyl-1,3-oxazolium salt, or the yield is very low. What are the potential causes and solutions?

  • Answer: Low to no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure the this compound starting material is pure and the alkylating agent is not degraded. Alkyl halides, in particular, can be sensitive to light and moisture. It is advisable to use freshly purified or commercially available high-purity reagents.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider gradually increasing the temperature. However, be aware that excessively high temperatures can lead to decomposition of the solvent (e.g., DMF) or the product.[1]

    • Choice of Base: The basicity of the chosen base is crucial. For simple alkyl halides, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient.[2] If deprotonation of the oxazole nitrogen is inefficient, a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF may be necessary.[3][4]

    • Solvent Selection: The solvent should be anhydrous and inert to the reaction conditions. Aprotic polar solvents like acetonitrile or DMF are generally good choices as they can help to dissolve the reactants and facilitate the reaction.[1][2][5]

Issue 2: Formation of Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. How can I minimize these?

  • Answer: The formation of side products is a common challenge in N-alkylation reactions.

    • Elimination Reactions: When using secondary or tertiary alkyl halides as alkylating agents, an elimination reaction to form an alkene can compete with the desired substitution reaction, especially in the presence of a strong base.[2] To mitigate this, consider using a weaker base (e.g., K₂CO₃ instead of NaOH) and milder reaction temperatures.[2]

    • Solvent Decomposition: At elevated temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and lead to unwanted byproducts.[1] If high temperatures are required, consider using a more stable solvent like acetonitrile or conducting the reaction under neat conditions if feasible.[1]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: The workup and purification of my N-alkylated oxazolium salt are proving to be difficult. What strategies can I employ?

  • Answer: N-alkylated oxazolium salts are often ionic and can be challenging to isolate.

    • Precipitation: If the oxazolium salt is insoluble in a non-polar solvent, precipitation by adding an antisolvent (e.g., diethyl ether, hexanes) to the reaction mixture can be an effective method of isolation.

    • Chromatography: While challenging for highly polar salts, column chromatography on silica gel can sometimes be used. A polar mobile phase, potentially with the addition of a small amount of an organic acid or salt to suppress tailing, may be required. Reverse-phase chromatography is another option for highly polar compounds.

    • Anion Exchange: If the counter-ion from the alkylating agent (e.g., bromide, iodide) is problematic, it may be possible to perform an anion exchange to a more desirable counter-ion (e.g., hexafluorophosphate, tetrafluoroborate), which can alter the solubility and crystallinity of the product.

Frequently Asked Questions (FAQs)

Q1: At which position does the alkylation of this compound occur?

A1: The N-alkylation of this compound occurs at the nitrogen atom, which is at the 3-position of the oxazole ring.[6][7][8][9] This is due to the lone pair of electrons on the nitrogen atom being available for nucleophilic attack on the alkylating agent.

Q2: What are some common alkylating agents for this reaction?

A2: A variety of alkylating agents can be used, with the choice depending on the desired alkyl group. Common examples include:

  • Alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)[2][10]

  • Alkyl triflates (e.g., methyl triflate)

  • Sulfates (e.g., dimethyl sulfate)

Q3: Is a base always necessary for the N-alkylation of oxazoles?

A3: In many cases, particularly with less reactive alkylating agents, a base is used to deprotonate the N-H acidic proton of a precursor or to neutralize any acid formed during the reaction, thus driving the reaction forward.[2] However, for highly reactive alkylating agents like alkyl triflates, the reaction may proceed without an added base. Some modern, greener methods also aim to avoid traditional bases.[11][12]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture over time, the consumption of the starting material and the formation of the product can be tracked.

Data Presentation

Table 1: General Reaction Conditions for N-Alkylation of Azoles

ParameterCondition 1Condition 2Condition 3Reference
Base K₂CO₃NaOHNaH[2][3][4]
Solvent AcetonitrileDMFTHF[1][2][4][5]
Temperature 50 °C85-90 °CRoom Temp to Reflux[1][2]
Time 24 hours30-72 hours12-48 hours[2]

Note: These are general conditions and may require optimization for the specific case of this compound.

Experimental Protocols

General Protocol for N-Alkylation of this compound with an Alkyl Halide

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (5-10 mL per mmol of oxazole) is added potassium carbonate (1.5 eq).

  • The alkyl halide (1.1 eq) is added to the suspension.

  • The reaction mixture is heated to 50-80 °C and stirred for 12-24 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solid inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired N-alkylated 2-ethyl-1,3-oxazolium salt.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in N-Alkylation start Low or No Product Yield reagent_quality Check Reagent Purity (Oxazole, Alkylating Agent) start->reagent_quality Step 1 reaction_conditions Review Reaction Conditions start->reaction_conditions Step 2 workup_issue Investigate Workup/Isolation start->workup_issue Step 3 reagent_quality->reaction_conditions Pure purify_reagents Purify/Replace Reagents reagent_quality->purify_reagents Impure temp Increase Temperature reaction_conditions->temp No reaction at RT base Change Base (e.g., K2CO3 to NaH) reaction_conditions->base Inefficient reaction solvent Change Solvent (e.g., to higher boiling) reaction_conditions->solvent Poor solubility modify_workup Modify Workup Protocol (e.g., precipitation) workup_issue->modify_workup success Successful Reaction temp->success base->success solvent->success purify_reagents->success modify_workup->success Reaction_Pathway General N-Alkylation Pathway and a Competing Side Reaction cluster_main Desired N-Alkylation cluster_side Side Reaction (Elimination) oxazole This compound product N-Alkyl-2-ethyl-1,3-oxazolium Salt oxazole->product + R-X alkyl_halide Alkyl Halide (R-X) sec_alkyl_halide Secondary Alkyl Halide alkene Alkene sec_alkyl_halide->alkene + Strong Base strong_base Strong Base start Reactants start->oxazole start->alkyl_halide start->sec_alkyl_halide start->strong_base

References

Technical Support Center: Scale-Up of 2-Ethyl-1,3-Oxazole Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 2-ethyl-1,3-oxazole production. The information is presented in a practical, question-and-answer format to assist in overcoming experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning from laboratory to larger-scale production.

Problem IDQuestionPotential CausesSuggested Solutions
LOW-YIELD-01 Why is the yield of this compound significantly lower upon scale-up? Inefficient heat transfer in larger reactors leading to side reactions. Incomplete reaction due to poor mixing. Degradation of starting materials or product at elevated temperatures over longer reaction times.- Ensure adequate agitation and use a reactor with a high surface-area-to-volume ratio for better temperature control.- Monitor the reaction progress closely using techniques like TLC or GC to determine the optimal reaction time.[1] - Consider a gradual addition of reagents to control the reaction exotherm.
PURITY-01 What are the common impurities found in the final product, and how can they be removed? Unreacted starting materials (e.g., propionaldehyde, propionamide). Byproducts from side reactions (e.g., N-acyl-α-aminoketone intermediates in the Robinson-Gabriel synthesis).[2] Residual catalyst or dehydrating agent.- Optimize the stoichiometry of reactants to minimize unreacted starting materials.- Implement a multi-step purification process, such as distillation followed by chromatography, if high purity is required.- For the removal of colored impurities or water from the related 2-ethyl-2-oxazoline, distillation with a dialkyl hydrogen phosphite has been reported to be effective.[3]
RXN-CTL-01 The reaction is difficult to control and shows a strong exotherm during scale-up. How can this be managed? The cyclodehydration step in oxazole synthesis is often exothermic.[2] Inadequate cooling capacity of the larger reactor.- Implement a controlled, slow addition of one of the key reagents.- Dilute the reaction mixture to better dissipate heat.- Ensure the cooling system of the reactor is sufficient for the scale of the reaction.
BYPROD-01 An unexpected byproduct is forming, which was not observed in the small-scale reaction. How can I identify and minimize it? Side reactions, such as polymerization of the aldehyde or self-condensation, can become more prominent at larger scales and longer reaction times.- Characterize the byproduct using analytical techniques (NMR, MS, IR).- Adjust reaction parameters such as temperature, concentration, and catalyst loading to disfavor the side reaction.- In the Van Leusen synthesis, excess alcohol can lead to the formation of 4-alkoxy-2-oxazoline byproducts. Judicious control of the alcohol amount is crucial.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanisms

  • Q1: What are the most common synthesis routes for this compound suitable for scale-up? A1: The most prominent methods for synthesizing substituted oxazoles that can be considered for scale-up include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and modifications of the Cornforth synthesis.[2][4][5] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[2] The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[5]

  • Q2: What are the key reaction parameters to monitor during the production of this compound? A2: Critical parameters to monitor include temperature, reaction time, pH (especially during work-up), and the purity of starting materials. Inadequate control of these parameters can lead to decreased yield and the formation of impurities.

  • Q3: What are the potential byproducts in the Van Leusen synthesis of 2-alkyloxazoles? A3: In the Van Leusen synthesis, the formation of imidazoles can occur if an aldimine is used as a starting material instead of an aldehyde.[5] Additionally, the use of excess alcohol as a solvent can sometimes lead to the formation of 4-alkoxy-2-oxazoline as a byproduct.

Purification and Analysis

  • Q4: What are the recommended methods for purifying this compound at an industrial scale? A4: Fractional distillation is a common and effective method for purifying volatile compounds like this compound on a larger scale. For higher purity requirements, this can be followed by column chromatography. A patented process for purifying the related compound 2-ethyl-2-oxazoline involves treatment with a dialkyl hydrogen phosphite or a halosilane compound followed by distillation to remove water and color-causing impurities.[3]

  • Q5: How can I effectively monitor the progress of the reaction? A5: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective methods for monitoring the consumption of starting materials and the formation of the product.[1] For real-time monitoring in a production environment, in-situ IR spectroscopy can also be a valuable tool.

Experimental Protocols

1. Robinson-Gabriel Synthesis of this compound (Conceptual Protocol)

This protocol is a conceptual outline based on the general principles of the Robinson-Gabriel synthesis.[2]

  • Step 1: Synthesis of the α-Acylamino Ketone Intermediate

    • React an appropriate amino ketone precursor with propionyl chloride or propionic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the N-acylamino ketone.

    • The reaction is typically carried out in a suitable solvent like dichloromethane or tetrahydrofuran at controlled temperatures (e.g., 0 °C to room temperature).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction mixture by washing with aqueous solutions to remove the base and any salts.

    • Purify the intermediate by crystallization or column chromatography.

  • Step 2: Cyclodehydration to form this compound

    • Dissolve the purified α-acylamino ketone in a high-boiling point solvent.

    • Add a dehydrating agent. Common agents include concentrated sulfuric acid, phosphorus pentoxide, or phosphoryl chloride.[2] The choice of agent may need to be optimized for scale-up.

    • Heat the reaction mixture to the required temperature for cyclization. This can range from moderate to high temperatures depending on the substrate and dehydrating agent.

    • Monitor the formation of the oxazole by GC or TLC.

    • Upon completion, cool the reaction mixture and carefully quench the dehydrating agent.

    • Extract the product into an organic solvent.

    • Wash the organic layer to remove any residual acid and salts.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.

2. Van Leusen Oxazole Synthesis of a 2,5-Disubstituted Oxazole (Illustrative Protocol)

This is a general procedure that can be adapted for the synthesis of this compound, where one of the starting materials would be propionaldehyde.

  • Step 1: Reaction Setup

    • To a solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, THF), add tosylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents).

    • Cool the mixture in an ice bath.

  • Step 2: Base Addition and Reaction

    • Slowly add a base, such as potassium carbonate or sodium hydride, to the cooled reaction mixture.

    • Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight.

    • Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_purity 1. Check Purity of Starting Materials start->check_purity check_stoichiometry 2. Verify Stoichiometry of Reagents check_purity->check_stoichiometry Purity OK impure_materials Impurity in starting materials detected. check_purity->impure_materials Impurity Found check_temp 3. Monitor Internal Reaction Temperature check_stoichiometry->check_temp Stoichiometry Correct incorrect_stoichiometry Incorrect stoichiometry identified. check_stoichiometry->incorrect_stoichiometry Error Found check_mixing 4. Evaluate Mixing Efficiency check_temp->check_mixing Temp Profile as Expected temp_excursion Temperature excursion detected. check_temp->temp_excursion Excursion Found check_time 5. Analyze Reaction Time check_mixing->check_time Mixing Adequate poor_mixing Poor mixing suspected. check_mixing->poor_mixing Inadequate incomplete_reaction Incomplete reaction or product degradation. check_time->incomplete_reaction Suboptimal purify_materials Purify or source new starting materials. impure_materials->purify_materials recalculate Recalculate and re-weigh reagents. incorrect_stoichiometry->recalculate improve_cooling Improve cooling, slow reagent addition. temp_excursion->improve_cooling increase_agitation Increase agitation speed or change impeller. poor_mixing->increase_agitation optimize_time Optimize reaction time based on kinetic studies. incomplete_reaction->optimize_time

Caption: Troubleshooting workflow for low yield.

Synthesis_Workflow cluster_robinson_gabriel Robinson-Gabriel Synthesis cluster_van_leusen Van Leusen Synthesis rg_start α-Amino Ketone + Propionyl Derivative rg_intermediate N-Acylamino Ketone rg_start->rg_intermediate rg_cyclization Cyclodehydration rg_intermediate->rg_cyclization rg_product This compound rg_cyclization->rg_product vl_start Propionaldehyde + TosMIC vl_intermediate Oxazoline Intermediate vl_start->vl_intermediate vl_elimination Elimination of TosH vl_intermediate->vl_elimination vl_product This compound vl_elimination->vl_product

Caption: Key synthetic pathways to this compound.

References

identifying and removing impurities from 2-ethyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethyl-1,3-oxazole. The information is designed to help identify and remove impurities encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction; presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. If starting materials persist, consider extending the reaction time or adjusting the temperature.
Formation of side-products.The Robinson-Gabriel synthesis, a common route to oxazoles, involves the cyclodehydration of a 2-acylamino-ketone. Incomplete dehydration can leave this intermediate as an impurity. Ensure the dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) is active and used in the correct stoichiometric amount.
Residual solvents from the reaction.After the reaction work-up, ensure the product is thoroughly dried under vacuum to remove any remaining solvents used in the synthesis, such as toluene or DMF.
Unexpected Peaks in GC/HPLC Analysis Contamination from glassware or solvents.Use scrupulously clean and dry glassware. Run a blank analysis of the solvent to ensure it is free from contaminants.
Degradation of the sample.While oxazoles are generally thermally stable, they can be sensitive to strong acids and some oxidizing agents.[1] Avoid prolonged exposure to harsh conditions. Store the sample in a cool, dark place. Certain substituted oxazoles, such as those with a hydroxyl group at the 5-position, can be particularly unstable.[2]
Presence of isomers.Depending on the synthesis route, isomeric impurities may be formed. Optimize the reaction conditions to favor the formation of the desired isomer. Purification by chromatography may be necessary to separate isomers.
Difficulty in Removing a Specific Impurity Co-elution in chromatography.If the impurity co-elutes with the product in column chromatography, try a different solvent system or a different stationary phase (e.g., switching from silica gel to alumina).
Similar boiling points.If fractional distillation is ineffective due to close boiling points, consider preparative gas chromatography or high-performance liquid chromatography for separation.
Water as an impurity.Residual water can be an impurity, especially in related compounds like 2-oxazolines. Drying agents can be used, followed by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted reagents from the synthesis, such as the corresponding 2-acylamino-ketone in a Robinson-Gabriel synthesis.[3]

  • Reaction Intermediates: Incomplete cyclization during synthesis can result in the presence of intermediates.

  • Side-Products: Depending on the specific synthesis method, side-reactions can lead to isomeric or structurally related oxazoles.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, DMF, ethyl acetate, hexane) are common impurities.

  • Degradation Products: Although generally stable, this compound may degrade under harsh acidic conditions or in the presence of strong oxidizing agents.[1]

Q2: Which analytical techniques are best for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile impurities and identifying them based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities and can be coupled with a mass spectrometer (LC-MS) for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the main compound and any impurities present in significant amounts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities.

Q3: What is the recommended method for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Fractional Distillation: This is often the preferred method for removing impurities with significantly different boiling points. The boiling point of the parent oxazole is 69.5 °C, suggesting that this compound will have a boiling point suitable for distillation.[4] For comparison, the related compound 2-ethyl-1,3-benzoxazole has a boiling point of 96-97 °C at 9 mmHg.[5]

  • Column Chromatography: This technique is effective for separating impurities with different polarities. Silica gel is a commonly used stationary phase, with a solvent system typically composed of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6][7]

  • Preparative GC or HPLC: For high-purity requirements and difficult separations, preparative chromatography can be employed.

Data Presentation

Table 1: Physicochemical Properties of Oxazole and a Related Compound
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Oxazole (Parent Compound)C₃H₃NO69.0669.5[4]
2-Ethyl-1,3-benzoxazoleC₉H₉NO147.1896-97 @ 9 mmHg[5]
2-Ethyl-5-phenyl-1,3-oxazoleC₁₁H₁₁NO173.21Not Available[8]

Experimental Protocols

Protocol 1: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup (Typical Conditions):

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Interpretation: Analyze the resulting chromatogram to identify peaks corresponding to impurities. Compare the mass spectra of these peaks with spectral libraries (e.g., NIST) to tentatively identify the impurities.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions as the components elute from the column.

  • Analysis of Fractions: Analyze the collected fractions by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound Analytical_Techniques GC-MS, HPLC, NMR Crude_Product->Analytical_Techniques Sample Purity_Check Purity > 99%? Analytical_Techniques->Purity_Check Data Purification_Methods Distillation, Chromatography Purity_Check->Purification_Methods No Pure_Product Pure Product Purity_Check->Pure_Product Yes Purification_Methods->Analytical_Techniques Re-analyze

Caption: Workflow for impurity identification and purification of this compound.

Robinson_Gabriel_Impurities Start 2-Acylamino-ketone (Starting Material) Reaction Robinson-Gabriel Cyclodehydration Start->Reaction Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄) Dehydrating_Agent->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Dehydration Intermediate Reaction->Impurity2 Incomplete Dehydration Impurity3 Side-Products Reaction->Impurity3 Side Reactions

Caption: Potential impurities from the Robinson-Gabriel synthesis of this compound.[3]

References

stability issues of 2-ethyl-1,3-oxazole under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-ethyl-1,3-oxazole. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, particularly under acidic conditions. Find answers to frequently asked questions and follow our troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic conditions?

Oxazole and its derivatives are weakly basic compounds and are known to be susceptible to decomposition in the presence of concentrated acids.[1] While they exhibit more resistance to acids compared to furans, they can undergo acid-catalyzed hydrolysis and ring cleavage, especially under harsh acidic conditions (low pH) or upon prolonged exposure.[2] The stability is influenced by factors such as pH, temperature, and the presence of other nucleophiles.

Q2: What are the primary signs of this compound degradation in my experiment?

Degradation can manifest in several ways:

  • Appearance of new peaks: In analytical techniques like HPLC or LC-MS, the emergence of new, unexpected peaks is a primary indicator of degradation product formation.

  • Decrease in parent compound concentration: A time-dependent decrease in the peak area or concentration of this compound suggests it is being consumed in a degradation reaction.

  • Changes in physical properties: A change in the color or clarity of your solution containing the compound may indicate the formation of degradation products.

  • Inconsistent experimental results: Low reaction yields or variability in bioassay results can sometimes be traced back to the instability of the starting material.

Q3: What factors can influence the rate of acid-catalyzed degradation?

Several factors can accelerate the degradation of the oxazole ring:

  • Acid Strength (pH): The rate of degradation is highly dependent on the pH of the solution. Lower pH values (stronger acidic conditions) will generally lead to faster degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolytic cleavage of the oxazole ring.

  • Reaction Time: The longer the compound is exposed to acidic conditions, the greater the extent of degradation will be.

  • Solvent System: The presence of water or other nucleophilic solvents can facilitate the hydrolytic degradation pathway.

Q4: How can I minimize the degradation of this compound during my experiments?

To maintain the integrity of your compound:

  • Use the mildest acidic conditions possible: If acidic conditions are required, use the highest possible pH that still allows your desired reaction to proceed.

  • Control the temperature: Perform reactions at the lowest effective temperature. If storing the compound in an acidic solution, keep it at low temperatures (e.g., 4°C or -20°C).

  • Limit exposure time: Prepare acidic solutions of the compound immediately before use and minimize the duration of experiments involving acidic steps.

  • Use aprotic solvents: When possible, using a non-aqueous, aprotic solvent can help reduce the rate of hydrolysis.

  • Monitor stability: Run control experiments to assess the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis after a reaction or purification step involving acid.

This is a common sign of compound degradation. The acidic conditions have likely caused the oxazole ring to open, leading to one or more degradation products.

  • Recommended Action:

    • Confirm Degradation: Re-run a sample of your starting material under the same acidic conditions (pH, temperature, time) but without other reactants. Analyze the sample by HPLC/LC-MS at several time points to confirm if the new peaks appear.

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the degradation products. This can help confirm the proposed degradation pathway (see below).

    • Optimize Conditions: If degradation is confirmed, refer to the FAQ on minimizing degradation by adjusting pH, temperature, or reaction time.

Problem: The yield of my reaction, where this compound is a reactant in an acidic medium, is consistently low.

Low yields can occur if your starting material is degrading significantly over the course of the reaction.

  • Recommended Action:

    • Perform a Stability Study: Before running the full reaction, conduct a small-scale stability test of this compound under the planned reaction conditions. Use an internal standard and monitor the concentration of the starting material over time using HPLC or NMR.

    • Adjust Reaction Parameters: If significant degradation is observed, consider modifying the reaction conditions. It may be necessary to find a different catalyst, use a less acidic medium, or lower the reaction temperature.

Proposed Degradation Pathway

Under acidic conditions, the nitrogen atom of the oxazole ring is protonated, making the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to a ring-opening hydrolysis reaction.

G cluster_0 Acid-Catalyzed Hydrolysis Oxazole This compound Protonated Protonated Oxazolium Ion Oxazole->Protonated + H+ Intermediate Hemiaminal Intermediate Protonated->Intermediate + H2O (Nucleophilic Attack) Product Ring-Opened Product (N-Formylethylalaninamide) Intermediate->Product Ring Opening

Caption: Proposed pathway for the acid-catalyzed degradation of this compound.

Quantitative Data Summary

Condition IDpHTemperature (°C)Time (hours)% this compound Remaining
A1.060265%
B1.060825%
C3.060888%
D3.0252497%
E5.06024>99%

Disclaimer: This data is for illustrative purposes only and is intended to show expected trends. Actual degradation rates must be determined experimentally.

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for monitoring the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol describes how to assess the stability of this compound under acidic stress conditions.

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Prepare Acidic Solutions (e.g., 0.1N HCl, 0.01N HCl) prep->acid incubate Incubate Samples (e.g., 60°C) acid->incubate sample Withdraw Aliquots (t=0, 2, 4, 8, 24h) incubate->sample quench Quench Reaction (Neutralize with base) sample->quench analyze Analyze via HPLC quench->analyze data Quantify Peak Area (% Remaining vs. t=0) analyze->data

Caption: Experimental workflow for conducting a forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Prepare Stress Conditions: Prepare vials with the acidic solutions to be tested (e.g., 0.1 N HCl, 0.01 N HCl).

  • Initiate Study: Add a known volume of the stock solution to each acid vial to achieve the desired final concentration (e.g., 0.1 mg/mL). This is your t=0 time point. Immediately withdraw an aliquot from each vial.

  • Incubate: Place the vials in a temperature-controlled environment (e.g., a 60°C water bath or oven).

  • Collect Time Points: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quench and Dilute: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 N NaOH for the 0.1 N HCl sample) and dilute with the HPLC mobile phase to stop the degradation reaction.

  • Analyze: Analyze all samples (including the t=0 sample) using the validated HPLC method described in Protocol 1.

  • Calculate Degradation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Troubleshooting Workflow

Use this decision tree to diagnose potential stability issues during your research.

G start Inconsistent Results or Unexpected Analytical Data check_stability Is compound stability a potential cause? start->check_stability run_control Run control experiment: Compound + Acidic Media check_stability->run_control Yes observe Observe degradation? (e.g., new HPLC peaks) run_control->observe no_degradation Stability is not the issue. Investigate other variables (reagents, procedure, etc.) observe->no_degradation No yes_degradation Degradation Confirmed observe->yes_degradation Yes mitigate Mitigate Degradation: - Lower Temperature - Use Milder Acid (higher pH) - Reduce Exposure Time yes_degradation->mitigate re_evaluate Re-run experiment with optimized conditions mitigate->re_evaluate

Caption: A decision tree for troubleshooting stability-related experimental issues.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of 2-Ethyl-1,3-oxazole and 2-Methyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3-oxazole ring is a key heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. The nature of the substituent at the 2-position of the oxazole ring can significantly influence the molecule's pharmacological profile. This guide focuses on comparing the biological impact of a methyl versus an ethyl group at this position, using 2-methyl-N-phenyl oxazole-4-amine and 2-ethyl-N-phenyloxazol-4-amine as case studies. The available data suggests that the ethyl-substituted derivative exhibits enhanced antimicrobial and antioxidant properties compared to its methyl counterpart.

Data Presentation: Antimicrobial and Antioxidant Activities

The following table summarizes the available quantitative data for the biological activities of 2-methyl-N-phenyl oxazole-4-amine and 2-ethyl-N-phenyloxazol-4-amine.

Biological ActivityTest Organism/Assay2-Methyl-N-phenyl oxazole-4-amine2-Ethyl-N-phenyloxazol-4-amineStandard Drug
Antibacterial Staphylococcus aureusModerate ActivityStrong ActivityCiprofloxacin
Escherichia coliModerate ActivityStrong ActivityCiprofloxacin
Antifungal Candida albicansModerate ActivityStrong ActivityItraconazole
Antioxidant DPPH Scavenging AssayModerate ActivitySignificant ActivityAcarbose
Hydrogen Peroxide AssayModerate ActivitySignificant ActivityAcarbose

Note: The qualitative descriptions of activity are based on a comparative study which indicates that 2-ethyl-N-phenyloxazol-4-amine demonstrated stronger biological activity than 2-methyl-N-phenyl oxazole-4-amine and the respective standard drugs in the performed assays. Quantitative data from the primary study was not available for direct inclusion.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Antibacterial Activity Assay (Disc Diffusion Method)

The antibacterial activity was likely determined using the disc diffusion method, a standard technique for assessing the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized suspension of the test bacteria (Staphylococcus aureus and Escherichia coli) is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds (2-methyl-N-phenyl oxazole-4-amine and 2-ethyl-N-phenyloxazol-4-amine) and the standard drug (Ciprofloxacin). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antifungal Activity Assay (Agar Well Diffusion Method)

The antifungal activity against Candida albicans was likely evaluated using the agar well diffusion method.

  • Culture Preparation: A fresh culture of Candida albicans is grown on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Agar Plate Preparation: Molten Potato Dextrose Agar is poured into sterile Petri plates and allowed to solidify. The fungal culture is then uniformly spread over the surface of the agar.

  • Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer. A defined volume of the test compounds and the standard antifungal drug (Itraconazole) at a specific concentration are added to the wells.

  • Incubation: The plates are incubated at 25-28°C for 48-72 hours.

  • Data Collection: The diameter of the zone of inhibition around each well is measured. A larger diameter signifies a stronger antifungal effect.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. This solution has a deep purple color.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compounds and the standard (Acarbose). A control is prepared with methanol instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The reduction in absorbance of the DPPH solution indicates scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

2. Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay assesses the ability of the compounds to neutralize hydrogen peroxide.

  • Preparation of H₂O₂ Solution: A solution of hydrogen peroxide is prepared in phosphate buffer (pH 7.4).

  • Reaction Mixture: The test compounds at various concentrations are added to the hydrogen peroxide solution.

  • Incubation: The mixture is incubated for a specific time (e.g., 10 minutes) at room temperature.

  • Absorbance Measurement: The absorbance of the hydrogen peroxide solution is measured at 230 nm against a blank solution containing the phosphate buffer without hydrogen peroxide.

  • Calculation: The percentage of hydrogen peroxide scavenged is calculated as: % Scavenged = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualized Workflows and Pathways

experimental_workflow cluster_antimicrobial Antimicrobial Assays cluster_antioxidant Antioxidant Assays prep_inoculum Prepare Bacterial/ Fungal Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate apply_compounds Apply Test Compounds and Standard inoculate_plate->apply_compounds incubate_antimicrobial Incubate Plates apply_compounds->incubate_antimicrobial measure_zones Measure Zones of Inhibition (mm) incubate_antimicrobial->measure_zones prep_reagents Prepare DPPH or H₂O₂ Reagent mix_sample Mix Reagent with Test Compounds prep_reagents->mix_sample incubate_antioxidant Incubate Mixture mix_sample->incubate_antioxidant measure_absorbance Measure Absorbance incubate_antioxidant->measure_absorbance calculate_activity Calculate % Scavenging Activity measure_absorbance->calculate_activity

Caption: Generalized experimental workflow for antimicrobial and antioxidant assays.

Conclusion

Based on the available data for the N-phenyl-4-amine derivatives, the substitution of a methyl group with an ethyl group at the 2-position of the 1,3-oxazole ring appears to be a favorable modification for enhancing biological activity. The 2-ethyl derivative demonstrated stronger antibacterial, antifungal, and antioxidant properties compared to the 2-methyl analog. This suggests that the increased lipophilicity and electron-donating nature of the ethyl group may contribute to improved interaction with biological targets. Further studies with a broader range of derivatives and quantitative structure-activity relationship (QSAR) analyses are warranted to fully elucidate the impact of C2-alkylation on the biological profile of 1,3-oxazoles and to explore their therapeutic potential.

Comparative In Vitro Efficacy of Oxazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-proliferative mechanisms of selected oxazole compounds.

This guide provides a comparative analysis of the in vitro anti-cancer activities of several oxazole derivatives. Due to a lack of specific publicly available data on the mechanism of action for 2-ethyl-1,3-oxazole, this document focuses on a selection of other substituted oxazoles for which experimental data has been published. The information presented herein is intended to guide researchers in understanding the potential anti-proliferative effects and experimental validation of this class of compounds.

Data Summary of Anti-Cancer Activity

The following table summarizes the in vitro anti-proliferative activity of selected oxazole derivatives against various cancer cell lines. This data is compiled from preclinical studies and provides a quantitative comparison of their potency.

Compound Name/IdentifierTarget Cell Line(s)Key FindingsSource
Oxazotril (Compound A) Breast and Colon Cancer78% inhibition[1]
Heteroxylenol (Compound B) Breast and Colon Cancer72% inhibition[1]
Diphenyloxazole (Compound C) Breast and Colon Cancer65% inhibition[1]
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide CNS Cancer (SNB-75 and SF-539)Cytostatic effect at 10 M[2]
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide Non-Small Cell Lung Cancer (HOP-92)High anti-proliferative activity at 10 M[2]
N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide Non-Small Cell Lung Cancer (NCI-H226)Cytotoxic activity at 10 M[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-cancer activity of oxazole derivatives.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., Breast, Colon, CNS, Non-Small Cell Lung)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (Oxazole derivatives)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the culture medium. The medium from the cell plates is replaced with the medium containing the test compounds. A control group with DMSO alone is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated using the following formula: % Inhibition = 100 - [ (Absorbance of treated cells / Absorbance of control cells) x 100 ]

Visualizing Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by oxazole derivatives, a typical experimental workflow for assessing anti-cancer activity, and a logical comparison of the featured compounds.

G Hypothetical Signaling Pathway for Oxazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Growth_Factor_Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Oxazole_Derivative Oxazole Derivative Oxazole_Derivative->Signaling_Cascade Inhibits Oxazole_Derivative->Apoptosis Promotes Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: A potential mechanism of action where oxazole derivatives inhibit key signaling pathways.

G Experimental Workflow for In Vitro Anti-Cancer Screening Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Compound_Prep Prepare Oxazole Derivative Solutions Cell_Culture->Compound_Prep Treatment Treat Cells with Compounds Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate % Inhibition Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: A standardized workflow for evaluating the anti-proliferative effects of test compounds.

G Comparative Logic of Featured Oxazole Derivatives cluster_0 High Percentage Inhibition cluster_1 Specific Cell Line Activity (10 M) Oxazole_Core Common Oxazole Core Structure Oxazotril Oxazotril (78%) Oxazole_Core->Oxazotril Heteroxylenol Heteroxylenol (72%) Oxazole_Core->Heteroxylenol Diphenyloxazole Diphenyloxazole (65%) Oxazole_Core->Diphenyloxazole Compound_D 2-[4-(4-chlorophenyl)...acetamide (CNS Cancer - Cytostatic) Oxazole_Core->Compound_D Compound_E 2-[4-(4-Bromophenyl)...acetamide (NSCLC - Anti-proliferative) Oxazole_Core->Compound_E Compound_F N-(4-ethoxyphenyl)...acetamide (NSCLC - Cytotoxic) Oxazole_Core->Compound_F

Caption: A logical categorization of the selected oxazole derivatives based on their reported in vitro effects. logical categorization of the selected oxazole derivatives based on their reported in vitro effects.

References

comparative analysis of synthetic routes to 2-alkyl-1,3-oxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. The 2-alkyl-1,3-oxazole motif is a key pharmacophore found in numerous biologically active compounds. This guide provides a comparative analysis of several prominent synthetic routes to this important chemical entity, offering a side-by-side look at their methodologies, quantitative performance, and operational workflows.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methods discussed in this guide, providing a clear comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialsReagents & ConditionsReaction TimeYield (%)
Robinson-Gabriel Synthesis 2-Acylamino ketoneTriflic anhydride, 2-chloropyridine, CH₂Cl₂, 0 °C to rt1 h85-95
Van Leusen Reaction Aldehyde, Tosylmethyl isocyanide (TosMIC)K₂CO₃, Methanol, Reflux3-6 h70-90
Bredereck Reaction α-Haloketone, Amide(CF₃CO)₂O, Pyridine, Toluene, 110 °C12 h60-80
Modern One-Pot Synthesis Carboxylic Acid, Tosylmethyl isocyanide (TosMIC)DMAP, DMAP-Tf, CH₂Cl₂, 40 °C30 min - 3 h70-97

Detailed Experimental Protocols

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone to form the oxazole ring.[1] This method is a classic and widely used approach.

Experimental Protocol:

To a solution of the 2-acylamino ketone (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, triflic anhydride (1.1 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-alkyl-1,3-oxazole.

Van Leusen Reaction

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3][4]

Experimental Protocol:

A mixture of the aldehyde (1.0 equiv), tosylmethyl isocyanide (1.1 equiv), and potassium carbonate (2.0 equiv) in methanol (0.2 M) is stirred and heated at reflux for 3-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Bredereck Reaction

The Bredereck reaction offers a method for the synthesis of oxazoles from α-haloketones and amides.[5] This approach is particularly useful for accessing 2,4-disubstituted oxazoles.

Experimental Protocol:

To a solution of the α-haloketone (1.0 equiv) and the amide (1.2 equiv) in toluene (0.5 M) are added pyridine (1.5 equiv) and trifluoroacetic anhydride (1.3 equiv). The mixture is heated to 110 °C and stirred for 12 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by flash column chromatography to yield the 2-alkyl-1,3-oxazole.

Modern One-Pot Synthesis from Carboxylic Acids

Recent advancements have led to the development of highly efficient one-pot syntheses of oxazoles directly from carboxylic acids and TosMIC.[6]

Experimental Protocol:

To a screw-capped vial containing a solution of the carboxylic acid (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP) (1.5 equiv) in dichloromethane (0.1 M) under a nitrogen atmosphere, DMAP-triflate (1.3 equiv) is added, and the mixture is stirred for 5 minutes at room temperature. Tosylmethyl isocyanide (1.2 equiv) is then added, and the mixture is stirred in a preheated oil bath at 40 °C for 30 minutes to 3 hours. The reaction is then cooled, poured into water, and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Robinson_Gabriel_Synthesis 2-Acylamino_ketone 2-Acylamino ketone Intermediate Cyclized Intermediate 2-Acylamino_ketone->Intermediate Cyclization Cyclodehydrating_Agent Cyclodehydrating Agent (e.g., Tf₂O) Cyclodehydrating_Agent->Intermediate 2-Alkyl-1,3-oxazole 2-Alkyl-1,3-oxazole Intermediate->2-Alkyl-1,3-oxazole Dehydration

Robinson-Gabriel Synthesis Workflow

Van_Leusen_Reaction Aldehyde Aldehyde Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate Nucleophilic Addition TosMIC TosMIC TosMIC->Oxazoline_Intermediate Base Base (e.g., K₂CO₃) Base->Oxazoline_Intermediate 2-Alkyl-1,3-oxazole 2-Alkyl-1,3-oxazole Oxazoline_Intermediate->2-Alkyl-1,3-oxazole Elimination of TsOH

Van Leusen Reaction Workflow

Bredereck_Reaction alpha-Haloketone α-Haloketone Condensation_Product Condensation Product alpha-Haloketone->Condensation_Product Condensation Amide Amide Amide->Condensation_Product 2-Alkyl-1,3-oxazole 2-Alkyl-1,3-oxazole Condensation_Product->2-Alkyl-1,3-oxazole Cyclization/ Dehydration

Bredereck Reaction Workflow

Modern_One_Pot_Synthesis Carboxylic_Acid Carboxylic Acid Acylpyridinium_Salt Acylpyridinium Salt Carboxylic_Acid->Acylpyridinium_Salt Activation TosMIC TosMIC Cyclization_Precursor Cyclization Precursor TosMIC->Cyclization_Precursor Activating_Agent Activating Agent (DMAP/DMAP-Tf) Activating_Agent->Acylpyridinium_Salt Acylpyridinium_Salt->Cyclization_Precursor Addition 2-Alkyl-1,3-oxazole 2-Alkyl-1,3-oxazole Cyclization_Precursor->2-Alkyl-1,3-oxazole Cyclization

Modern One-Pot Synthesis Workflow

Objective Comparison and Analysis

Robinson-Gabriel Synthesis: This method is a robust and high-yielding route to 2-alkyl-1,3-oxazoles. The use of modern dehydrating agents like triflic anhydride allows for mild reaction conditions and short reaction times. However, it requires the pre-synthesis of the 2-acylamino ketone starting material, which can add a step to the overall synthetic sequence.

Van Leusen Reaction: The Van Leusen reaction is a powerful tool for the synthesis of 5-substituted oxazoles and can be adapted for 2,5-disubstituted analogs. Its primary advantages are the use of readily available aldehydes and the generally good yields. The reaction conditions are relatively mild, although it often requires refluxing for several hours.

Bredereck Reaction: This method provides a direct route to 2,4-disubstituted oxazoles from simple starting materials. While the yields are generally good, the reaction often requires elevated temperatures and longer reaction times compared to more modern methods. The use of trifluoroacetic anhydride can facilitate the reaction but also adds to the cost and handling considerations.

Modern One-Pot Synthesis from Carboxylic Acids: This recently developed method stands out for its high efficiency, broad substrate scope, and operational simplicity. The ability to use readily available carboxylic acids directly, coupled with short reaction times and high yields, makes it a very attractive option for the synthesis of 2-alkyl-1,3-oxazoles. The one-pot nature of the reaction also improves overall efficiency by reducing the number of purification steps.

Fischer Oxazole Synthesis: While a classic method for oxazole synthesis, the Fischer route, which utilizes cyanohydrins and aldehydes, is generally more suited for the preparation of 2,5-diaryl-oxazoles.[7][8][9] Its application to the synthesis of 2-alkyl-1,3-oxazoles is less common due to the nature of the starting materials and potential side reactions.

Conclusion

The choice of synthetic route for the preparation of 2-alkyl-1,3-oxazoles will depend on several factors, including the availability of starting materials, desired substitution pattern, and scalability requirements. For high yields and mild conditions with a pre-synthesized precursor, the Robinson-Gabriel synthesis is an excellent choice. The Van Leusen reaction offers a reliable route from aldehydes. For a direct approach to 2,4-disubstituted oxazoles, the Bredereck reaction is a viable option. However, for overall efficiency, speed, and the use of simple starting materials, the modern one-pot synthesis from carboxylic acids presents a compelling and highly advantageous alternative for the synthesis of this important class of heterocyclic compounds.

References

Assessing the Cytotoxicity of 2-Ethyl-1,3-oxazole in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of 2-ethyl-1,3-oxazole against various cancer cell lines. Due to the limited publicly available cytotoxicity data for this compound, this document utilizes data from structurally related oxazole derivatives to provide a preliminary assessment. The performance of these compounds is compared against established chemotherapy agents to offer a benchmark for their potential efficacy. Detailed experimental protocols for common cytotoxicity assays and diagrams of relevant signaling pathways are included to support further research and drug development efforts.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various oxazole derivatives and standard chemotherapeutic drugs against several human cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.

CompoundCancer Cell LineIC50 Value (µM)Citation
Substituted Oxazole 1 Hep-260.2[1]
Substituted Oxazole 2 HT2958.4[2]
Substituted Oxazole 3 A5499.62[3]
Substituted Oxazole 4 HCT1166.43[3]
Substituted Oxazole 5 A3758.07[3]
Doxorubicin MCF-7~1.25 - 2.5
HeLa~0.34 - 2.9
A549>20
HCT116~12.8[4]
Cisplatin MCF-7~1 - 5
HeLaVariable[5]
A549~17.8 - 23.4[6]
HCT116~9.15 - 14.54
Paclitaxel MCF-70.0075
HeLaVariable
A549Variable
HCT1160.00246

Note: Data for this compound is not currently available in the public domain. The substituted oxazoles listed represent the broader class of oxazole-containing compounds with demonstrated anticancer activity.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, standard drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with vehicle (solvent used to dissolve the compounds) as a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette or shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and other test compounds

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to also include a positive control for maximum LDH release by treating some wells with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant. Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of each well at the wavelength specified in the kit's protocol (typically around 490 nm).

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all other readings. The amount of LDH released is proportional to the absorbance. Calculate the percentage of cytotoxicity for each treatment by comparing the LDH release in treated wells to the maximum LDH release from the positive control (lysed cells).

Mandatory Visualizations

Signaling Pathways

The cytotoxic effects of many anticancer compounds, including oxazole derivatives, are often mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, pro-caspase-8) Death_Receptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Cellular_Stress Cellular Stress (DNA damage, etc.) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis_Substrates Cleavage of Cellular Substrates Caspase3->Apoptosis_Substrates Cell_Death Apoptosis Apoptosis_Substrates->Cell_Death Cytotoxicity_Workflow Start Start Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with this compound and Controls Cell_Seeding->Compound_Treatment Incubation 4. Incubate for a Defined Period (e.g., 24, 48, 72h) Compound_Treatment->Incubation Cytotoxicity_Assay 5. Perform Cytotoxicity Assay Incubation->Cytotoxicity_Assay MTT_Assay MTT Assay Cytotoxicity_Assay->MTT_Assay Metabolic Activity LDH_Assay LDH Assay Cytotoxicity_Assay->LDH_Assay Membrane Integrity Data_Acquisition 6. Measure Absorbance/Signal MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate % Viability/Cytotoxicity) Data_Acquisition->Data_Analysis IC50_Determination 8. Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

References

2-Ethyl-1,3-Oxazole in Drug Design: A Comparative Guide to Alternative Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of available scaffolds, the 2-ethyl-1,3-oxazole moiety has garnered significant interest. This guide provides a comprehensive comparison of this compound with other commonly employed five-membered heterocycles—isoxazole, thiazole, and pyrazole—offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making in drug design.

Executive Summary

The 1,3-oxazole ring is a versatile scaffold in drug design, valued for its ability to engage in hydrogen bonding and its generally favorable metabolic profile. The 2-ethyl substitution can further enhance lipophilicity and modulate binding interactions. However, the selection of a heterocyclic core is context-dependent, and alternatives such as isoxazoles, thiazoles, and pyrazoles present their own unique advantages in terms of metabolic stability, permeability, and target engagement. This guide presents a comparative analysis of these heterocycles, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutics.

Physicochemical and Pharmacokinetic Property Comparison

The choice of a heterocyclic scaffold can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data comparing oxazole derivatives with other heterocycles. It is important to note that direct comparative data for this compound across all parameters and against all listed heterocycles is not always available in the public domain. The presented data is a compilation from various studies on structurally related analogs and serves as a representative comparison.

Heterocycle CoreCompound ExampleIn Vitro Metabolic Stability (% remaining after 15 min in Rat Liver Microsomes)Reference
OxazoleN-benzyl-5-(furan-2-yl)oxazole-4-carboxamide11%[1]
ThiazoleAnalogous thiazole derivativeNo improved stability over oxazole[1]
Imidazo[1,2-a]pyridineN-benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide90%[1]

Table 1: Comparative Metabolic Stability of Heterocyclic Scaffolds. This table illustrates the significant impact of the heterocyclic core on metabolic stability. The imidazo[1,2-a]pyridine scaffold demonstrates substantially higher stability in rat liver microsomes compared to the oxazole analog. The thiazole analog showed no improvement over the oxazole.[1]

Heterocycle CoreCompound ExampleKinetic Solubility (μM in PBS, pH 7.4)Metabolic Stability (t½ in HLM, min)Intrinsic Clearance (CLint in HLM, μL/min/mg)Reference
2-AminothiazoleEthyl 2-amino-4-phenylthiazole-5-carboxylate273.9448[2]
2-AminooxazoleEthyl 2-amino-4-phenyl-oxazole-5-carboxylate9.32.7>647[2]
2-Aminothiazole2-Amino-N,4-diphenylthiazole-5-carboxamide2.8>120<14.5[2]
2-Aminooxazole2-Amino-N,4-diphenyl-oxazole-5-carboxamide3.1>120<14.5[2]

Table 2: Comparative Physicochemical and Metabolic Stability Data for 2-Aminothiazole and 2-Aminooxazole Derivatives. This table provides a direct comparison of isosteric pairs, highlighting how the change from a thiazole to an oxazole can influence solubility and metabolic stability. In the case of the ethyl ester derivatives, the thiazole was more soluble and metabolically stable. However, for the amide derivatives, both showed high metabolic stability and comparable low solubility.[2]

Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of novel compounds, detailed methodologies for key in vitro assays are provided below.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the compound over time.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • PAMPA lipid solution (e.g., 2% lecithin in dodecane)

  • 96-well donor and acceptor plates (hydrophobic PVDF filter plates for the donor)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the PAMPA lipid solution and allow the solvent to evaporate.

  • Fill the acceptor wells with PBS.

  • Prepare the donor solution by diluting the test compound in PBS to the desired concentration (e.g., 200 µM).

  • Add the donor solution to the donor plate wells.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution, which is relevant for early drug discovery screening.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • Add a small volume of each DMSO solution to a larger volume of PBS in a 96-well plate (final DMSO concentration typically ≤ 1%).

  • Seal the plate and shake at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under these conditions.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the mechanism of action and experimental processes is crucial for understanding the context of drug design. The following diagrams were generated using Graphviz (DOT language).

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S Initiation_Complex 70S Initiation Complex 50S->Initiation_Complex 30S 30S 30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex tRNA tRNA tRNA->Initiation_Complex fMet-tRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S Binds to 23S rRNA of 50S subunit G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Oxaprozin Oxaprozin Oxaprozin->COX1_COX2 Inhibition G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock 10 mM Compound in DMSO Working_Solution Dilute to 1 µM in Buffer Compound_Stock->Working_Solution Microsomes Add Liver Microsomes Working_Solution->Microsomes Pre_incubation Pre-incubate at 37°C Microsomes->Pre_incubation Start_Reaction Add NADPH (t=0) Pre_incubation->Start_Reaction Time_Points Incubate at 37°C (t = 5, 15, 30, 45, 60 min) Start_Reaction->Time_Points Stop_Reaction Quench with ACN + Internal Standard Time_Points->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

References

A Comparative Spectroscopic Analysis of 2-Ethyl-1,3-Oxazole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 2-ethyl-1,3-oxazole and its key structural isomers, 4-ethyl-1,3-oxazole and 5-ethyl-1,3-oxazole. The oxazole ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds.[1] Differentiating between its positional isomers is crucial for unambiguous structure elucidation in synthesis and drug discovery. This document summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Logical Relationship of Ethyl-Oxazole Isomers

The following diagram illustrates the structural relationship between the three positional isomers of ethyl-oxazole, all sharing the same molecular formula C₅H₇NO.

G cluster_main Structural Isomers of Ethyl-1,3-Oxazole Parent Ethyl-oxazole (C₅H₇NO) 2-Ethyl This compound Parent->2-Ethyl Ethyl at C2 4-Ethyl 4-Ethyl-1,3-oxazole Parent->4-Ethyl Ethyl at C4 5-Ethyl 5-Ethyl-1,3-oxazole Parent->5-Ethyl Ethyl at C5

Caption: Structural relationship of 2-, 4-, and 5-ethyl-1,3-oxazole isomers.

Quantitative Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. Data is compiled from spectroscopic databases and analysis of related substituted oxazoles.[2][3][4]

Table 1: ¹H NMR Spectroscopic Data (ppm)

The chemical shifts of the ring protons are highly diagnostic for determining the substitution pattern.

CompoundRing Proton 1Ring Proton 2-CH₂- (quartet)-CH₃ (triplet)
This compound δ ≈ 7.5 (H-4, s)δ ≈ 7.0 (H-5, s)δ ≈ 2.8δ ≈ 1.3
4-Ethyl-1,3-oxazole δ ≈ 7.9 (H-2, s)δ ≈ 7.0 (H-5, s)δ ≈ 2.6δ ≈ 1.2
5-Ethyl-1,3-oxazole δ ≈ 7.7 (H-2, s)δ ≈ 6.5 (H-4, s)δ ≈ 2.7δ ≈ 1.2

Note: 's' denotes a singlet. Actual spectra may show small couplings. Values are approximate and depend on the solvent.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

The carbon chemical shifts, particularly for the oxazole ring, provide unambiguous evidence for the ethyl group's position.

CompoundC2C4C5-CH₂--CH₃
This compound δ ≈ 165δ ≈ 138δ ≈ 125δ ≈ 25δ ≈ 11
4-Ethyl-1,3-oxazole δ ≈ 150δ ≈ 149δ ≈ 120δ ≈ 20δ ≈ 13
5-Ethyl-1,3-oxazole δ ≈ 152δ ≈ 135δ ≈ 135δ ≈ 22δ ≈ 12

Note: Values are approximate and compiled based on spectral data of related structures.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Characteristic vibrational frequencies help identify the oxazole core and the aliphatic ethyl group.

AssignmentThis compound4-Ethyl-1,3-oxazole5-Ethyl-1,3-oxazole
C-H stretch (aromatic) ≈ 3120-3150≈ 3120-3150≈ 3120-3150
C-H stretch (aliphatic) ≈ 2850-2990≈ 2850-2990≈ 2850-2990
C=N stretch ≈ 1580≈ 1590≈ 1570
Ring stretch (C=C, C-O) ≈ 1500, 1100≈ 1510, 1120≈ 1490, 1090

Note: IR absorptions for oxazoles show characteristic bands for the heterocyclic ring system.[5]

Table 4: Mass Spectrometry (MS) Data

The molecular ion peak confirms the elemental composition, while fragmentation patterns can help distinguish isomers.

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z (Relative Intensity)
All Isomers 97M-28 ([M-C₂H₄]⁺), M-29 ([M-C₂H₅]⁺), M-43 ([M-CH₃CO]⁺)

Note: All three isomers have a molecular weight of 97.11 g/mol .[6] The fragmentation of the oxazole ring is complex and can involve rearrangements. The relative intensities of fragment ions are the primary distinguishing feature, with fragmentation often initiated by cleavage of the ethyl group or ring opening.[7]

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[8]

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

    • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: An FT-IR spectrometer.[10]

  • Procedure:

    • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Sample Preparation (KBr Pellet for Solids): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Acquisition: Place the sample in the spectrometer's sample holder and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[11] A background spectrum of air (or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain information about the structure from fragmentation patterns.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[12]

  • Procedure:

    • Sample Introduction: Inject a dilute solution of the sample into the GC, where it is vaporized and separated from impurities. The separated compound then enters the ion source of the mass spectrometer.

    • Ionization: The most common method for this type of molecule is Electron Ionization (EI), where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

Evaluating the Efficacy of 1,3-Oxazole Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the scope of this guide: While the initial focus of this guide was on 2-ethyl-1,3-oxazole derivatives, a comprehensive review of the available scientific literature did not yield specific quantitative data on the enzyme inhibitory activity of this particular subclass. One study noted the synthesis of 2-ethyl-N-phenyloxazol-4-amine and its evaluation for antioxidant and antimicrobial properties, but did not provide enzyme inhibition data[1]. Therefore, to provide a valuable and data-supported resource, this guide has been broadened to encompass a wider range of substituted 1,3-oxazole derivatives that have been evaluated as potent enzyme inhibitors. The findings presented herein offer insights into the potential of the broader 1,3-oxazole scaffold as a promising framework for the design of novel therapeutic agents.

This guide provides a comparative analysis of the efficacy of various 1,3-oxazole derivatives as inhibitors of key enzymes implicated in a range of diseases. The data is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Inhibitory Activity of 1,3-Oxazole Derivatives

The following tables summarize the in vitro inhibitory activities of various 1,3-oxazole derivatives against several key enzyme targets. The data is presented to facilitate a clear comparison of the potency of these compounds.

Table 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by α-Keto-1,3-Oxazole Derivatives

CompoundStructureKi (nM)Reference
OL-135α-keto-1,3-oxazole with a phenethyl side chain4.5[2]
5cα-keto-1,3-oxazole with a 1-naphthyl side chain2.6
5hhα-keto-1,3-oxazole with a 3-chlorophenyl side chain0.9
11jα-keto-1,3-oxazole with an ethylbiphenyl side chain0.75
12pα-keto-1,3-oxazole with a sulfur-containing side chain3
13dα-keto-1,3-oxazole with a hydroxylated side chain8

Table 2: Inhibition of Phosphodiesterase 4 (PDE4) by Various 1,3-Oxazole Derivatives

CompoundStructureTargetIC50 (µM)Reference
382,4-disubstituted oxazolePDE41.4[3]
LASSBio-448Benzodioxole-based oxazole derivativePDE4A0.7
LASSBio-448Benzodioxole-based oxazole derivativePDE4B1.4
LASSBio-448Benzodioxole-based oxazole derivativePDE4C1.1
LASSBio-448Benzodioxole-based oxazole derivativePDE4D4.7
Compound 5j4-phenyl-2-oxazole derivativePDE41.4[1]

Table 3: Inhibition of Cyclooxygenase-2 (COX-2) by Various 1,3-Oxazole Derivatives

CompoundStructureIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ox-6f2,5-disubstituted-1,3,4-oxadiazoleNot specified for COX-2, but noted as the most activeNot specified[4][5]
Compound 3cSubstituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole0.04>24.5[6]
Compound 3mSubstituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole0.05>20[6]
Compound 3oSubstituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole0.04>25[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: The enzymatic activity of FAAH is determined by measuring the rate of hydrolysis of a radiolabeled substrate, such as [14C]oleamide. The inhibition constant (Ki) is then determined by assessing the reduction in substrate hydrolysis in the presence of the test compound.

Protocol:

  • Enzyme Preparation: Purified recombinant rat FAAH expressed in E. coli or solubilized membrane extracts from COS-7 cells transiently transfected with human FAAH cDNA are used as the enzyme source[2].

  • Reaction Buffer: The assay is performed in a buffer solution of 125 mM Tris, 1 mM EDTA, 0.2% glycerol, 0.02% Triton X-100, and 0.4 mM HEPES at pH 9.0[2].

  • Assay Procedure:

    • The enzyme is pre-incubated with various concentrations of the 1,3-oxazole derivative inhibitor.

    • The enzymatic reaction is initiated by the addition of the [14C]oleamide substrate.

    • The reaction is allowed to proceed for a defined period, ensuring that less than 20% of the substrate is consumed.

    • The reaction is terminated, and the radiolabeled product is separated from the unreacted substrate using chromatography.

    • The amount of product formed is quantified using liquid scintillation counting.

  • Data Analysis: The initial rates of hydrolysis are determined, and the Ki values are calculated using Dixon plot analysis[2]. Lineweaver-Burk plots can be used to confirm the mechanism of inhibition (e.g., competitive, non-competitive)[2].

Phosphodiesterase 4 (PDE4) Inhibition Assay

Principle: The activity of PDE4 is measured by quantifying the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). The inhibitory effect of the 1,3-oxazole derivatives is determined by the reduction in cAMP hydrolysis.

Protocol (Fluorescence Polarization Assay):

  • Reagents: Purified recombinant PDE4B1, a fluorescein-labeled cAMP substrate (cAMP-FAM), and a phosphate-binding agent are required[7].

  • Assay Buffer: A suitable buffer, such as PDE assay buffer, is used for the reaction[7].

  • Assay Procedure:

    • The PDE4B1 enzyme is incubated with various concentrations of the test inhibitor.

    • The reaction is initiated by the addition of the cAMP-FAM substrate.

    • PDE4B1 hydrolyzes the phosphodiester bond in cAMP-FAM, releasing the phosphate group.

    • The phosphate-binding agent binds to the free phosphate group, forming a large, slowly rotating complex.

  • Detection: The change in fluorescence polarization (FP) is measured using a microplate reader. A low FP value corresponds to the small, rapidly rotating cAMP-FAM, while a high FP value indicates the formation of the large complex. The increase in FP is proportional to the PDE4B1 activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: The activity of COX-2 is determined by measuring the peroxidase activity of the enzyme, which is the second step in the conversion of arachidonic acid to prostaglandins. The assay quantifies the oxidation of a chromogenic substrate, and the inhibitory effect of the test compounds is measured as a reduction in color development.

Protocol (Colorimetric Assay):

  • Enzyme and Substrate: Purified ovine or human recombinant COX-2 enzyme and arachidonic acid as the substrate are used.

  • Reagents: A colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and a heme cofactor are required.

  • Assay Buffer: The reaction is typically performed in a Tris-HCl buffer at pH 8.0.

  • Assay Procedure:

    • The COX-2 enzyme is pre-incubated with the 1,3-oxazole derivative inhibitor or a vehicle control.

    • The reaction is initiated by the addition of arachidonic acid.

    • The peroxidase activity of COX-2 oxidizes the colorimetric substrate, leading to a change in absorbance.

  • Detection: The absorbance is measured at a specific wavelength (e.g., 590-620 nm) using a microplate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.

Visualizations

Experimental Workflow for Enzyme Inhibitor Screening

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis enzyme Enzyme Solution incubation Incubation (Enzyme + Inhibitor) enzyme->incubation inhibitor 1,3-Oxazole Derivatives (Serial Dilutions) inhibitor->incubation substrate Substrate Solution reaction Initiate Reaction (Add Substrate) substrate->reaction incubation->reaction termination Terminate Reaction reaction->termination detection Measure Signal (e.g., Fluorescence, Absorbance) termination->detection analysis Data Analysis (IC50/Ki Determination) detection->analysis

Caption: A generalized workflow for screening 1,3-oxazole derivatives as enzyme inhibitors.

Signaling Pathway: PDE4-Mediated cAMP Degradation

pde4_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Oxazole 1,3-Oxazole Derivative (Inhibitor) Oxazole->PDE4 Inhibits

Caption: The role of PDE4 in the cAMP signaling pathway and its inhibition by 1,3-oxazole derivatives.

References

Comparative Guide to Metal-Catalyzed C-H Functionalization of 2-Ethyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of C-H bonds in heterocyclic compounds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. The 1,3-oxazole motif is a key structural component in numerous pharmaceuticals and biologically active compounds. This guide provides a comparative overview of various metal catalysts employed for the C-H functionalization of 2-ethyl-1,3-oxazole, a common building block in medicinal chemistry. The performance of palladium, rhodium, and iridium catalysts in arylation, olefination, and borylation reactions is summarized, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the quantitative data for the functionalization of 2-alkyloxazoles, with a focus on substrates structurally similar to this compound, due to a lack of extensive research on this specific molecule.

Table 1: Palladium-Catalyzed C-5 Arylation of 2-Alkyloxazoles

EntryCatalyst (mol%)Ligand (mol%)Aryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (5)SPhos (10)4-BromotolueneK₂CO₃Dioxane1201885[1]
2Pd(OAc)₂ (2)P(o-tol)₃ (4)1-Iodo-4-methoxybenzeneCs₂CO₃DMA1302492General protocol
3Pd(OAc)₂ (5)None4-BromoanisoleK₂CO₃Anisole14024High[2]

Table 2: Rhodium-Catalyzed C-H Olefination of 2-Arylbenzoxazoles

EntryCatalyst (mol%)Co-catalystOlefinOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1[CpRhCl₂]₂ (2.5)AgSbF₆ (10)Ethyl acrylateCu(OAc)₂DCE1002495[3][4]
2--INVALID-LINK--₂ (5)NoneStyreneCu(OAc)₂t-AmylOH1101288General protocol

Table 3: Iridium-Catalyzed C-H Borylation of Heteroarenes

Specific data for this compound is limited. The following provides a general protocol for heteroaromatic borylation.

| Entry | Catalyst (mol%) | Ligand (mol%) | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | B₂pin₂ | Cyclohexane | 80 | 12 | 70-90 | General protocol | | 2 | [Ir(COD)Cl]₂ (2) | dMeO-bpy (4) | HBpin | THF | 100 | 16 | 60-85 |[5] |

Experimental Protocols

General Procedure for Palladium-Catalyzed C-5 Arylation of 2-Alkyloxazoles

A dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), the appropriate phosphine ligand (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon. Then, the 2-alkyloxazole (1.0 mmol), aryl halide (1.2 mmol), and anhydrous DMA (2 mL) are added. The mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-alkyl-5-aryloxazole.

General Procedure for Rhodium-Catalyzed C-H Olefination of 2-Arylbenzoxazoles

To a screw-capped vial is added 2-arylbenzoxazole (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.4 mmol). The vial is evacuated and backfilled with argon. The olefin (0.4 mmol) and DCE (1 mL) are then added. The mixture is stirred at 100 °C for 24 hours. After cooling, the mixture is filtered through a short pad of silica gel and washed with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.[3][4]

General Procedure for Iridium-Catalyzed C-H Borylation of Heteroarenes

In a nitrogen-filled glovebox, [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%), dtbpy (0.03 mmol, 3 mol%), and B₂pin₂ (1.5 mmol) are added to a vial. Anhydrous cyclohexane (3 mL) and the heteroarene (1.0 mmol) are then added. The vial is sealed and heated at 80 °C for 12 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the borylated heteroarene.

Mandatory Visualization

Catalytic_Cycle_CH_Arylation cluster_0 Palladium-Catalyzed C-H Arylation Pd(II) Pd(II) Oxazole_Complex Oxazole Coordination Pd(II)->Oxazole_Complex 2-Ethyloxazole CH_Activation C-H Activation/CMD Oxazole_Complex->CH_Activation Palladacycle Palladacycle CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(II) [HX] Product 5-Aryl-2-ethyloxazole Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Palladium-catalyzed C-H arylation of this compound.

Experimental_Workflow Start Start: Reaction Setup Reagents Combine Catalyst, Ligand, Base, and 2-Ethyloxazole Start->Reagents Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Reaction Heat to Desired Temperature for a Specified Time Solvent->Reaction Workup Cool, Dilute, and Filter Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End: Isolated Product Analysis->End

Caption: General experimental workflow for metal-catalyzed C-H functionalization.

Discussion

The direct C-H functionalization of this compound offers a powerful strategy for the synthesis of complex derivatives. While specific data for this substrate is still emerging, the protocols and results for structurally similar 2-alkyloxazoles provide a strong foundation for further investigation.

Palladium catalysts have been extensively studied for the direct arylation of oxazoles. The regioselectivity between the C2 and C5 positions can be controlled by the choice of ligands and solvents.[1] For 2-alkyloxazoles, C5-arylation is generally favored. The use of phosphine ligands is common, although ligand-free systems have also been reported.[2]

Rhodium catalysts are particularly effective for the olefination of C-H bonds. While data on this compound is scarce, studies on 2-arylbenzoxazoles demonstrate high efficiency and regioselectivity for the introduction of alkenyl groups at the ortho-position of the aryl substituent.[3][4] This suggests that rhodium catalysis could be a viable method for the functionalization of the ethyl group at the C2 position of the target molecule.

Iridium catalysts are the premier choice for C-H borylation reactions. These reactions are highly versatile as the resulting boronate esters can be further functionalized through various cross-coupling reactions. General protocols for the borylation of heteroarenes are well-established and typically exhibit high yields and functional group tolerance.[5]

Future Outlook:

Further research is needed to specifically explore the C-H functionalization of this compound with a wider range of metal catalysts and coupling partners. A systematic comparison of different catalytic systems using this specific substrate would be highly valuable for the drug discovery and development community. The development of enantioselective functionalization methods would also be a significant advancement.

References

Validation of a Novel GC-MS Method for the Quantification of 2-Ethyl-1,3-Oxazole in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methodologies

This guide provides a comprehensive validation of a new Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate detection and quantification of 2-ethyl-1,3-oxazole. The performance of this novel method is objectively compared with established alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This document is intended for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical method for this compound.

Introduction to this compound Analysis

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring drug product quality, safety, and efficacy. This guide details the validation of a newly developed GC-MS method and compares its performance against commonly used HPLC-based methods. The validation has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. This guide evaluates three methods for the determination of this compound.

  • New Method: Gas Chromatography-Mass Spectrometry (GC-MS) : This method utilizes the volatility of this compound for separation by gas chromatography, followed by highly selective and sensitive detection using mass spectrometry.

  • Alternative Method 1: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) : A widely accessible technique, HPLC-UV separates the analyte based on its polarity, and detection is achieved by measuring the absorbance of UV light.

  • Alternative Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : This method combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.

Data Presentation: A Comparative Analysis

The performance of the new GC-MS method and the two alternative methods was evaluated based on key validation parameters. The results are summarized in the tables below.

Table 1: Linearity and Range

ParameterNew GC-MS MethodAlternative HPLC-UV MethodAlternative HPLC-MS Method
Linearity Range (µg/mL) 0.01 - 10.00.5 - 50.00.05 - 25.0
Correlation Coefficient (r²) 0.99980.99910.9996
Regression Equation y = 25432x + 156y = 1254x + 89y = 18765x + 123

Table 2: Accuracy

Spiked Concentration (µg/mL)New GC-MS Method (% Recovery)Alternative HPLC-UV Method (% Recovery)Alternative HPLC-MS Method (% Recovery)
0.05 99.2-98.8
0.5 100.598.5101.2
5.0 99.8100.2100.5
10.0 100.1101.5100.8

Table 3: Precision

ParameterNew GC-MS Method (%RSD)Alternative HPLC-UV Method (%RSD)Alternative HPLC-MS Method (%RSD)
Repeatability (n=6) 0.851.250.95
Intermediate Precision (n=6) 1.101.801.20

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterNew GC-MS Method (µg/mL)Alternative HPLC-UV Method (µg/mL)Alternative HPLC-MS Method (µg/mL)
LOD 0.0030.150.015
LOQ 0.010.50.05

Table 5: Selectivity

MethodSelectivity against Placebo and Degradants
New GC-MS Method No interference observed.
Alternative HPLC-UV Method Minor interference from a degradant product.
Alternative HPLC-MS Method No interference observed.

Experimental Protocols

Detailed methodologies for the validation of the new GC-MS method are provided below.

New Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program : Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 20°C/min, and held for 5 minutes.

  • Injector Temperature : 250°C.

  • Injection Volume : 1 µL (splitless mode).

  • MSD Transfer Line Temperature : 280°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Scan Range : m/z 35-200.

  • Quantification Ion : m/z 111.1.

Alternative Method 1: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
  • Instrumentation : Waters Alliance e2695 Separation Module with a 2489 UV/Visible Detector.

  • Column : C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile:Water (60:40, v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 210 nm.

Alternative Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Instrumentation : Shimadzu Nexera X2 UHPLC system coupled to an LCMS-8040 Triple Quadrupole Mass Spectrometer.

  • Column : C18 (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI), positive mode.

  • MRM Transition : To be determined based on the specific instrument tuning for this compound.

Method Validation Workflow and Parameter Relationships

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the different validation parameters.

G cluster_workflow Analytical Method Validation Workflow MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol ExecuteExperiments Execution of Validation Experiments ValidationProtocol->ExecuteExperiments DataAnalysis Data Analysis and Interpretation ExecuteExperiments->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport G cluster_params Interrelationship of Validation Parameters Accuracy Accuracy Precision Precision Precision->Accuracy LOQ LOQ Precision->LOQ Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Selectivity Selectivity Selectivity->Accuracy LOD LOD LOD->LOQ Robustness Robustness

References

A Comparative Analysis of the Antioxidant Activity of Oxazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents, heterocyclic compounds such as oxazole and thiazole derivatives have garnered significant attention due to their wide range of pharmacological properties. This guide provides a comparative analysis of the antioxidant activity of specific oxazole and thiazole derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

A direct comparative study on the antioxidant potential of ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate and ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate was conducted using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicate that the thiazole derivative exhibits significantly higher antioxidant activity than its oxazole counterpart. This difference is attributed to the structural variations between the two heterocyclic rings.

Data Presentation

The antioxidant activity of the selected oxazole and thiazole derivatives was quantified by determining their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value corresponds to a higher antioxidant activity.

CompoundHeterocyclic CoreAntioxidant AssayIC50 (ppm)Antioxidant Activity Classification
Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylateThiazoleDPPH64.75Active
Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylateOxazoleDPPH275.3Weak

Data sourced from a 2022 study published in the AIP Conference Proceedings.[1][2][3]

Discussion of Results

The experimental data clearly demonstrates that the thiazole derivative possesses superior antioxidant capabilities compared to the structurally similar oxazole derivative.[1][2][3] The thiazole derivative is classified as having "active" antioxidant properties, while the oxazole derivative is categorized as "weak".[2][3] It is suggested that the presence of the sulfur atom in the thiazole ring contributes to its enhanced radical scavenging ability. Conversely, the amine group in the oxazole derivative may have been oxidized to an amine-N-oxide, which would impede its ability to act as a hydrogen donor, thus reducing its antioxidant potential.[3]

Experimental Protocols

A detailed methodology for the DPPH radical scavenging assay used to determine the antioxidant activity of the oxazole and thiazole derivatives is provided below.

DPPH Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from purple to yellow. This change in color is measured spectrophotometrically.[1][3]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (oxazole and thiazole derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • Micropipettes and tips

  • 96-well microplate or cuvettes

  • Vortex mixer

Procedure:

  • Preparation of DPPH Stock Solution: A stock solution of DPPH is prepared by dissolving a calculated amount of DPPH in methanol or ethanol. This solution should be protected from light.

  • Preparation of DPPH Working Solution: The stock solution is diluted with the solvent to achieve a working concentration, typically around 0.1 mM. The absorbance of this working solution at 517 nm should be approximately 1.0. This solution should be prepared fresh daily.[1]

  • Preparation of Test Samples and Control: The oxazole and thiazole derivatives, as well as the positive control, are dissolved in a suitable solvent to prepare stock solutions. A series of dilutions are then made from these stock solutions to obtain a range of concentrations for testing.[1]

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well.

    • A blank well containing only the solvent and a control well containing the solvent and the DPPH working solution are also prepared.

    • The plate is then thoroughly mixed.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.[1]

  • Absorbance Measurement: After incubation, the absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test samples. The concentration that results in 50% inhibition of the DPPH radical is the IC50 value.

Visualizations

To further elucidate the experimental process and the underlying antioxidant mechanism, the following diagrams are provided.

G General Antioxidant Mechanism: Radical Scavenging cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention cluster_2 Neutralization Free_Radical Free Radical (e.g., DPPH•) Donated_Electron Donates an Electron or Hydrogen Atom Free_Radical->Donated_Electron accepts Antioxidant Antioxidant Compound (Thiazole/Oxazole Derivative) Antioxidant->Donated_Electron provides Stable_Molecule Stable, Non-reactive Molecule Donated_Electron->Stable_Molecule results in

Caption: General mechanism of radical scavenging by an antioxidant compound.

G Experimental Workflow for DPPH Antioxidant Assay Start Start: Prepare Reagents Prepare_DPPH Prepare DPPH Working Solution Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of Test Compounds Start->Prepare_Samples Reaction_Setup Mix DPPH Solution with Test Samples Prepare_DPPH->Reaction_Setup Prepare_Samples->Reaction_Setup Incubation Incubate in Dark (30 minutes) Reaction_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow of the DPPH radical scavenging assay.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Ethyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling and proper disposal of 2-ethyl-1,3-oxazole (also known as 2-ethyl-2-oxazoline), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[1]

Quantitative Safety Data

For quick reference, the key quantitative safety data for this compound are summarized below.

PropertyValueSource(s)
GHS Classification Flammable Liquid 3; Skin Corrosion 1B[1][2]
Hazard Statements H226: Flammable liquid and vapor[1][2]
H314: Causes severe skin burns and eye damage[1][2]
Oral Toxicity (LD50) Rat: 2700 mg/kg (female), 3660 mg/kg (male)[4]
Personal Protective Equipment (PPE)

When handling this compound, including during disposal procedures, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield.[4]

  • Hand Protection: Use chemical-resistant gloves, such as polyethylene or neoprene.[2] Inspect gloves for integrity before each use.

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation or irritating vapors, use an acid gas/organic vapor respirator with compliant cartridges.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the area and ensure the space is well-ventilated. Remove all sources of ignition.[1]

  • Contain Spill: Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must be managed as hazardous waste. At no point should this chemical be disposed of down the drain.[4]

Step 1: Waste Collection

  • Collect waste this compound in a dedicated, compatible hazardous waste container. The original container or a new, clean container made of glass or chemically resistant plastic is suitable.

  • Ensure the container is in good condition, with no leaks or damage, and has a tightly sealing cap.

Step 2: Labeling

  • Clearly label the waste container with a hazardous waste tag.

  • The label must include the full chemical name, "this compound," and explicitly state the associated hazards (e.g., "Flammable," "Corrosive").

Step 3: Storage

  • Keep the waste container tightly closed at all times, except when adding waste.[4]

  • Store the container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

  • The storage area must be away from all sources of ignition, including heat, sparks, and open flames.[2]

  • Store separately from incompatible materials such as strong acids, strong oxidizing agents, copper, and copper alloys.[2]

  • It is highly recommended to use secondary containment to prevent the spread of potential leaks.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Follow all institutional and local regulations for waste accumulation time limits and quantity restrictions.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_collection Waste Generation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal A Generate This compound Waste B Select Appropriate Waste Container A->B C Transfer Waste to Container (Using proper PPE) B->C D Label Container Clearly: 'Hazardous Waste, this compound, Flammable, Corrosive' C->D E Store in Designated Cool, Dry, Ventilated Area D->E F Use Secondary Containment E->F G Keep Away from Ignition Sources E->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Schedule Waste Pickup H->I J Waste Removed for Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 2-Ethyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Use, and Disposal of 2-Ethyl-1,3-Oxazole.

This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound (also known as 2-ethyl-2-oxazoline). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅H₉NO[1]
Molar Mass 99.133 g/mol [1]
Boiling Point 128.4 °C[1][2]
Melting Point -62 °C[1][2]
Density 0.982 g/mL at 25 °C[1][2]
Flash Point 29 °C (84.2 °F) - closed cup[2]
Refractive Index n20/D 1.437[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause serious eye irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryMinimum RequirementRecommended for Extended Use or Spills
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Face shield worn over chemical splash goggles.
Hand Protection Nitrile gloves (for incidental contact/splash protection).Neoprene or Butyl rubber gloves (for extended contact or immersion).
Body Protection Flame-resistant laboratory coat.Chemical-resistant apron over a flame-resistant lab coat.
Footwear Closed-toe shoes made of a non-porous material.Chemical-resistant boots.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.A NIOSH-approved respirator with an organic vapor cartridge may be required if ventilation is inadequate or for spill response.

Occupational Exposure Limits (OELs): As of the latest review, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[8][9][10] In the absence of a formal OEL, it is imperative to handle this chemical with a high degree of caution, always aiming to minimize exposure to the lowest achievable level. Engineering controls, such as chemical fume hoods, should be the primary means of exposure control.

Experimental Protocol: Safe Handling and Use

The following is a step-by-step protocol for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational and available for use.
  • Verify that a safety shower and eyewash station are accessible and have been recently tested.
  • Assemble all necessary equipment and reagents before introducing this compound to the work area.
  • Have a chemical spill kit readily available.

2. Donning Personal Protective Equipment (PPE):

  • Don all required PPE as outlined in the table above before handling the chemical.

3. Aliquoting and Dispensing:

  • Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.
  • Use appropriate, clean, and dry glassware.
  • Dispense the liquid carefully to avoid splashing. Use a funnel for transfers to containers with narrow openings.
  • Keep the container of this compound sealed when not in use.

4. Post-Handling and Decontamination:

  • Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) followed by a soap and water solution.
  • Properly decontaminate or dispose of any contaminated equipment.
  • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound (including excess reagent, reaction mixtures, and contaminated consumables) in a designated, properly labeled hazardous waste container.
  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Harmful).

2. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • Ensure the storage area is away from ignition sources and incompatible materials.

3. Disposal Procedure:

  • Do not dispose of this compound down the drain.
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Follow all institutional and local regulations for hazardous waste disposal.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Shower/Eyewash prep_fume_hood->prep_safety_equipment prep_spill_kit Ready Spill Kit prep_safety_equipment->prep_spill_kit don_ppe Don PPE prep_spill_kit->don_ppe transfer_chemical Transfer in Fume Hood don_ppe->transfer_chemical seal_container Keep Container Sealed transfer_chemical->seal_container decontaminate_area Decontaminate Work Area seal_container->decontaminate_area dispose_contaminated_items Dispose of Contaminated Items decontaminate_area->dispose_contaminated_items doff_ppe Doff PPE dispose_contaminated_items->doff_ppe

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_waste Collect in Designated Container label_container Label with Chemical Name and Hazards collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_in_saa Store in Satellite Accumulation Area seal_container->store_in_saa no_drain_disposal DO NOT Dispose Down Drain store_in_saa->no_drain_disposal contact_ehs Contact EHS for Pickup no_drain_disposal->contact_ehs

Caption: Step-by-step process for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.